Methyl 5-iodo-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIKPGEGLOGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648638 | |
| Record name | Methyl 5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-54-6 | |
| Record name | Methyl 5-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-2-methylbenzoate is a key chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) for anti-diabetic medications. This technical guide provides an in-depth overview of its chemical properties, detailed synthesis protocols for its precursor and the final compound, and its role in the modulation of critical signaling pathways relevant to drug discovery. The information is presented to support researchers and scientists in their ongoing efforts to develop novel therapeutics.
Chemical Identity and Properties
This compound is an aromatic ester. The presence of an iodine atom and a methyl group on the benzene ring, along with the methyl ester functional group, makes it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 103440-54-6 |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | This compound |
| Synonyms | Benzoic acid, 5-iodo-2-methyl-, methyl ester |
| Appearance | Not specified, likely a solid or liquid |
| Density | 1.674 g/mL at 25 °C (for a related isomer) |
| Refractive Index | n20/D 1.596 (for a related isomer) |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process: the iodination of o-toluic acid to form 5-iodo-2-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid.
Experimental Protocol: Synthesis of 5-iodo-2-methylbenzoic acid
This protocol is based on a method described in patent literature, which provides a high-yield synthesis of the carboxylic acid intermediate.
Materials:
-
o-Toluic acid
-
Acetic acid
-
Water
-
Concentrated sulfuric acid
-
Potassium persulfate
-
Iodine
-
500 mL reaction flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Nitrogen inlet
Procedure:
-
To a 500 mL reaction flask under a nitrogen atmosphere, add 200 g of acetic acid and 20 g of water at room temperature. Stir the mixture to ensure it is homogenous.
-
Successively add 20 g of concentrated sulfuric acid, 49 g (0.36 mol) of o-methylbenzoic acid, and 50 g of potassium persulfate to the flask.
-
Finally, add 38 g (0.15 mol) of iodine to the reaction mixture.
-
Gently raise the temperature of the solution and stir for 30 minutes.
-
Slowly increase the temperature to 50 °C and maintain it for 1 hour.
-
Gradually raise the temperature to 70 °C and incubate for 2 hours.
-
Finally, slowly increase the temperature to 90 °C and maintain for 3-4 hours. The reaction is complete when the color of the iodine in the reaction liquid gradually disappears, and the solution becomes light yellow.
-
Cool the reaction mixture and process for purification to obtain 5-iodo-2-methylbenzoic acid.
Experimental Protocol: Fischer Esterification of 5-iodo-2-methylbenzoic acid
This protocol describes a standard Fischer esterification procedure to convert 5-iodo-2-methylbenzoic acid to its methyl ester.
Materials:
-
5-iodo-2-methylbenzoic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in Drug Development: Synthesis of Anti-Diabetic Agents
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-diabetic drugs.[1] The precursor, 5-iodo-2-methylbenzoic acid, is a key building block for the synthesis of a class of drugs known as thiazolidinediones (TZDs).
Role as a Precursor to Thiazolidinediones
Thiazolidinediones, such as Pioglitazone and Rosiglitazone, are a class of oral anti-diabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] The synthesis of these complex molecules often involves multiple steps where the structural framework provided by 5-iodo-2-methylbenzoic acid is essential.
Molecular Target and Signaling Pathway: PPARγ
The therapeutic effect of thiazolidinediones, synthesized using intermediates like this compound, is mediated through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
The PPARγ Signaling Pathway
PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a pivotal role in regulating glucose and lipid metabolism.[3][4]
Mechanism of Action:
-
Ligand Binding: Thiazolidinediones (TZDs) enter the cell and bind to the ligand-binding domain of PPARγ located in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][7]
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, which leads to the transcription of genes involved in:
-
Insulin Sensitization: Increasing the sensitivity of muscle, fat, and liver cells to insulin.[2]
-
Adipogenesis: Differentiation of preadipocytes into mature fat cells, which can store fatty acids, thereby reducing their levels in the blood.
-
Glucose and Lipid Metabolism: Regulating the expression of genes involved in glucose uptake and lipid metabolism.[1][8]
-
The net effect of PPARγ activation is improved glycemic control and a reduction in insulin resistance, which are the hallmarks of type 2 diabetes.[9]
Conclusion
This compound is a valuable chemical intermediate with direct relevance to the development of therapies for metabolic diseases. A thorough understanding of its synthesis and the biological pathways targeted by its derivatives is crucial for medicinal chemists and drug development professionals. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in this important therapeutic area.
References
- 1. The Role of PPAR Agonists in Diabetes Mellitus - ProQuest [proquest.com]
- 2. PPAR-gamma agonists and their role in type 2 diabetes mellitus management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PPAR- γ Agonist in Treatment of Diabetes: Cardiovascular Safety Considerations | Bentham Science [benthamscience.com]
- 9. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential applications of Methyl 5-iodo-2-methylbenzoate, a key intermediate in organic synthesis and drug discovery.
Core Physical Properties
This compound is a halogenated aromatic ester. Its physical characteristics are summarized in the table below. It is important to distinguish this compound from its isomers, such as Methyl 2-iodo-5-methylbenzoate, as their physical properties may differ.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| CAS Number | 103440-54-6 | [1] |
| Melting Point | 60 °C (predicted) | [2] |
| Boiling Point | 290.4 ± 28.0 °C (predicted) | [2] |
| Density | 1.666 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Poorly soluble in water, but miscible with organic solvents. | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. The synthesis of this precursor is well-documented and serves as the foundational step.
Synthesis of 5-iodo-2-methylbenzoic acid
A common method for the synthesis of 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid.
Experimental Protocol:
-
In a suitable reaction vessel, such as a three-neck flask equipped with a reflux condenser, dissolve 2-methylbenzoic acid in a mixture of acetic acid and acetic anhydride.[4]
-
To this solution, add iodine, an oxidizing agent (e.g., iodic acid or periodic acid), and a catalyst such as H-β-form zeolite.[4]
-
Heat the reaction mixture to reflux (approximately 122°C) and maintain for several hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.[4]
-
The crude product can be collected by filtration.
-
Purification of the 5-iodo-2-methylbenzoic acid can be achieved by recrystallization from a suitable solvent system, such as aqueous acetic acid.
Esterification to this compound
The subsequent conversion of 5-iodo-2-methylbenzoic acid to its methyl ester, this compound, can be achieved through standard esterification methods, such as Fischer esterification.
Experimental Protocol:
-
Dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be performed by column chromatography on silica gel.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its precursor, 5-iodo-2-methylbenzoic acid, is recognized as a crucial intermediate in the synthesis of certain anti-diabetic drugs.[5] The presence of the iodo-substituent on the aromatic ring makes these compounds valuable building blocks in medicinal chemistry. The iodine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The utility of halogenated benzoates, such as this compound, in pharmaceutical synthesis is well-established. They serve as versatile scaffolds for the development of novel therapeutic agents. The ability to introduce diverse functionalities at the position of the iodine atom through reactions like Suzuki, Sonogashira, and Heck couplings is a cornerstone of modern drug discovery.
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZOIC ACID, 5-IODO-2-METHYL-, METHYL ESTER | 103440-54-6 [amp.chemicalbook.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Methyl 5-iodo-2-methylbenzoate
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and a representative synthetic protocol for Methyl 5-iodo-2-methylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound is an aromatic ester. Its core quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| CAS Number | 103440-54-6 | [1][2] |
| Density | 1.674 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.596 | [2] |
| Form | Liquid | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Representative Synthesis: Esterification of 5-iodo-2-methylbenzoic acid
A common method for the synthesis of this compound is the Fischer esterification of 5-iodo-2-methylbenzoic acid. This process involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Materials:
-
5-iodo-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-iodo-2-methylbenzoic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether, and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation.
Logical Workflow and Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound, culminating in the determination of its molecular weight.
References
A Technical Guide to Methyl 5-iodo-2-methylbenzoate (CAS: 103440-54-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its structural features—a reactive iodine atom, a methyl group, and a methyl ester on a benzene core—make it a versatile building block, particularly in the pharmaceutical industry. The carbon-iodine bond is especially amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical data, and its critical applications in research and development.
Chemical Identity and Properties
This compound is identified by the CAS number 103440-54-6. It is a derivative of benzoic acid and is instrumental as a precursor in the synthesis of more complex molecules.
1.1 Compound Identification
All quantitative data for compound identification are summarized in the table below for clarity and quick reference.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 103440-54-6 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)I)C(=O)OC | [1] |
| InChI Key | BXVIKPGEGLOGLU-UHFFFAOYSA-N | [1] |
| Synonyms | Benzoic acid, 5-iodo-2-methyl-, methyl ester; Methyl 2-methyl-5-iodobenzoate | [1] |
1.2 Physicochemical and Safety Data
The physical properties and hazard information for this compound are crucial for safe handling and experimental design.
| Property | Value | Reference |
| Appearance | Off-white to light yellow powder | [3] |
| Monoisotopic Mass | 275.96473 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved via a two-step process: the regioselective iodination of 2-methylbenzoic acid followed by the esterification of the resulting carboxylic acid.
Logical Workflow for Synthesis
dot
Caption: General two-step synthesis pathway for this compound.
2.1 Experimental Protocols
Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid
This protocol is adapted from a patented industrial process for the regioselective iodination of 2-methylbenzoic acid.[4][5]
-
Materials and Equipment:
-
Procedure:
-
To the three-neck flask, add acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).[4]
-
Heat the mixture to reflux (approx. 122°C) with stirring.[4]
-
Maintain the reaction at reflux for four hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the zeolite catalyst by filtration.
-
Further cool the filtrate to induce crystallization of the product.
-
Collect the precipitated crystals by filtration and dry under vacuum to yield 5-iodo-2-methylbenzoic acid. The precursor has a melting point of 176-179°C.[6][7]
-
Step 2: Esterification to this compound
This is a standard Fischer esterification protocol.
-
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
5-Iodo-2-methylbenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Applications in Drug Development and Research
The primary value of this compound lies in the reactivity of its carbon-iodine bond, which is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.
3.1 Role in Palladium-Catalyzed Cross-Coupling
Aryl iodides are premier substrates for reactions like the Suzuki-Miyaura coupling, which forms C-C bonds between an aryl halide and an organoboron compound. This reaction is fundamental in synthesizing biaryl structures, a common motif in many active pharmaceutical ingredients (APIs).[8]
dot
Caption: Use of this compound in a Suzuki-Miyaura cross-coupling reaction.
The ability to selectively functionalize the iodo position makes this compound a valuable intermediate for building complex molecular scaffolds in a controlled, stepwise manner.[9] This is particularly useful in creating libraries of compounds for drug screening.
Analytical and Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables provide predicted data and expected values based on its structure and data from analogous compounds.
4.1 Mass Spectrometry
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are essential for its identification in mass spectrometry analysis.[10]
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.97200 |
| [M+Na]⁺ | 298.95394 |
| [M-H]⁻ | 274.95744 |
| [M]⁺ | 275.96417 |
4.2 Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1720 | C=O Stretch | Ester (Carbonyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~550 | C-I Stretch | Aryl Iodide |
Note: Values are approximate and based on typical ranges for these functional groups. The region from ~3040 cm⁻¹ and below is characteristic of methyl vibrations, while absorptions above this are typically from aromatic C-H vibrations.[11]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
No direct experimental NMR data was found in the search results. The following are predicted chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures like methyl benzoate and other substituted aromatics.[12][13][14][15][16]
¹H NMR (Predicted)
| Proton | Multiplicity | Approx. Chemical Shift (ppm) |
|---|---|---|
| Ar-H (ortho to -COOCH₃) | Doublet | ~7.1 |
| Ar-H (ortho to -I) | Doublet of Doublets | ~7.7 |
| Ar-H (meta to both) | Doublet | ~8.1 |
| -COOCH₃ | Singlet | ~3.9 |
| Ar-CH₃ | Singlet | ~2.5 |
¹³C NMR (Predicted) | Carbon | Approx. Chemical Shift (ppm) | | :--- | :--- | :--- | | C=O (Ester) | ~166 | | Ar-C (substituted with -CH₃) | ~140 | | Ar-C (substituted with -COOCH₃) | ~131 | | Ar-CH (ortho to -I) | ~142 | | Ar-CH (ortho to -COOCH₃) | ~130 | | Ar-CH (ortho to -CH₃) | ~138 | | Ar-C (substituted with -I) | ~93 | | -COOCH₃ | ~52 | | Ar-CH₃ | ~21 |
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chiralen.com [chiralen.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 7. seemafinechem.com [seemafinechem.com]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. PubChemLite - this compound (C9H9IO2) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]
- 14. chegg.com [chegg.com]
- 15. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 16. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Methyl 5-iodo-2-methylbenzoate
Introduction
This compound is an organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a substituted benzene ring with iodo, methyl, and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other functional chemicals. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and relevant quantitative data.
Chemical Properties and Identifiers
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉IO₂[1][2] |
| Molecular Weight | 276.07 g/mol [1][3] |
| CAS Number | 103440-54-6[1][3] |
| Appearance | Solid |
| Melting Point | 60°C[2] |
| Boiling Point | 290.4 ± 28.0 °C (Predicted)[2] |
| 105°C at 0.6 mmHg (lit.)[4] | |
| Density | 1.666 ± 0.06 g/cm³ (Predicted)[2] |
| InChI | InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3[1] |
| SMILES | CC1=C(C=C(C=C1)I)C(=O)OC[1] |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a two-step process: the iodination of 2-methylbenzoic acid to form 5-iodo-2-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid.
Step 1: Synthesis of 5-iodo-2-methylbenzoic acid
Several methods exist for the iodination of 2-methylbenzoic acid.[5][6][7] A common approach involves the use of an oxidizing agent in the presence of iodine.
Protocol:
-
In a suitable reaction flask under a nitrogen atmosphere, combine 2-methylbenzoic acid (o-toluic acid, 0.36 mol), propionic acid (200 g), and water (20 g). Stir the mixture to ensure homogeneity.[6]
-
Sequentially add concentrated sulfuric acid (20 g), potassium persulfate (50 g), and finally iodine (38 g, 0.15 mol).[6]
-
Gently warm the solution and, after stirring for 30 minutes, slowly raise the temperature to 50°C and maintain for 1 hour.[6]
-
Subsequently, increase the temperature to 70°C for 2 hours, and then to 90°C for 3-4 hours, at which point the color of the iodine should fade to a light yellow.[6]
-
Upon completion, the reaction mixture is cooled, and the crude product can be purified by crystallization. Add 70% acetic acid/water and heat until the solution is clear. Slowly cool to 15-20°C to precipitate the product.[6]
-
Filter the solid, wash with a small amount of 50% aqueous acetic acid, and dry to obtain 5-iodo-2-methylbenzoic acid.[6]
Step 2: Synthesis of this compound (Esterification)
The carboxylic acid intermediate is then converted to its methyl ester.
Protocol:
-
Dissolve 5-iodo-2-methylbenzoic acid (86 g, 0.57 mol) in methanol (0.5 L) in a reaction vessel.[2]
-
Cool the solution to 0°C and add thionyl chloride (74 g, 0.62 mol) dropwise.[2]
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.[2]
-
Cool the reaction and concentrate the solution in vacuo.[2]
-
Dilute the residue with water and extract with ethyl acetate (2 x 300 mL).[2]
-
Combine the organic layers, wash with brine, and dry over sodium sulfate to yield this compound.[2]
Logical Workflow: Synthesis Pathway
The following diagram illustrates the synthetic route from 2-methylbenzoic acid to the final product, this compound.
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Methyl 2-iodo-5-methylbenzoate 95 103440-52-4 [sigmaaldrich.com]
- 4. Methyl 2-iodo-5-methylbenzoate | 103440-52-4 [chemicalbook.com]
- 5. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 5-iodo-2-methylbenzoate
This technical guide provides a comprehensive overview of Methyl 5-iodo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.
Chemical and Physical Properties
This compound is an aromatic ester with significant applications as a building block in organic synthesis. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| SMILES String | CC1=C(C=C(C=C1)I)C(=O)OC | [1] |
| CAS Number | 103440-54-6 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Exact Mass | 275.96473 Da | [1] |
| Appearance | Not specified, but related compounds are solids or liquids. | |
| Melting Point | 60 °C | [3] |
| Boiling Point | 290.4±28.0 °C (Predicted) | [3] |
| Density | 1.666±0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 129.4±24.0 °C | [3] |
| Refractive Index | 1.588 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| InChI | InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | [1] |
| InChIKey | BXVIKPGEGLOGLU-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-iodo-2-methylbenzoic acid. The synthesis of this precursor is a critical first step.
Several methods for the synthesis of 5-iodo-2-methylbenzoic acid have been reported. A common approach is the direct iodination of 2-methylbenzoic acid.
Experimental Protocol: Iodination of 2-methylbenzoic acid [4]
-
Materials: 2-methylbenzoic acid, iodine, 70% aqueous iodic acid solution, acetic acid, acetic anhydride, and H-β-form zeolite.
-
Procedure:
-
In a 200-mL three-neck flask equipped with a reflux condenser, suspend 20.0 g of 2-methylbenzoic acid, 14.4 g of iodine, 8.6 g of a 70% aqueous iodic acid solution, and 4.6 g of H-β-form zeolite in a mixture of 76.5 g of acetic acid and 23.5 g of acetic anhydride.[4]
-
Heat the mixture to a reflux temperature of 122°C and allow it to react for four hours.[4]
-
After the reaction is complete, cool the mixture to room temperature and remove the H-β-form zeolite by filtration.[4]
-
Cool the filtrate to allow for the precipitation of the product.[4]
-
Collect the precipitated crystals by filtration to yield the product.[4]
-
An alternative patented process involves the use of potassium persulfate and sulfuric acid.[5]
Experimental Protocol: Esterification of 5-iodo-2-methylbenzoic acid [3]
-
Materials: 5-iodo-2-methylbenzoic acid, methanol (MeOH), and thionyl chloride (SOCl₂).
-
Procedure:
-
In a suitable reaction vessel, dissolve 86 g (0.57 mol) of 5-iodo-2-methylbenzoic acid in 0.5 L of methanol.[3]
-
Cool the solution to 0°C.[3]
-
Slowly add 74 g (0.62 mol) of thionyl chloride dropwise to the cooled solution.[3]
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.[3]
-
Cool the reaction and concentrate it in vacuo.[3]
-
Dilute the residue with water and extract the product into ethyl acetate (2 x 300 mL).[3]
-
Combine the organic layers, wash with brine, and dry over sodium sulfate to yield this compound.[3]
-
The overall synthesis process from the starting material to the final product can be visualized as follows:
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-diabetic drugs.[6] The presence of the iodine atom provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
While specific signaling pathways directly involving this compound are not documented, its importance lies in its role as a foundational building block for active pharmaceutical ingredients (APIs). The purity of this intermediate is crucial, as impurities can affect the efficacy and safety of the final drug product.[6]
The following diagram illustrates the logical flow of utilizing this compound as a starting material in a multi-step synthesis towards a final drug product.
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-iodo-2-methylbenzoate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the characterization and quality control of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing iodo group and the ester functionality, along with the electron-donating methyl group, dictate the precise location and splitting pattern of the proton signals.
Below is a table summarizing the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.15 | d | ~ 8.0 | 1H |
| H-4 | ~ 7.65 | dd | ~ 8.0, 2.0 | 1H |
| H-6 | ~ 7.95 | d | ~ 2.0 | 1H |
| -OCH₃ (ester) | ~ 3.85 | s | - | 3H |
| -CH₃ (ring) | ~ 2.45 | s | - | 3H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on typical values for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Structural Representation and Proton Assignment
The following diagram illustrates the molecular structure of this compound and the assignment of the aromatic protons (H-3, H-4, and H-6).
An In-depth Technical Guide to the ¹³C NMR Data of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 5-iodo-2-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document focuses on predicted chemical shifts derived from established substituent effects on aromatic systems. Additionally, a comprehensive, standardized experimental protocol for acquiring ¹³C NMR spectra is provided to aid researchers in their own characterization efforts.
Predicted ¹³C NMR Data
The ¹³C NMR chemical shifts for this compound have been estimated based on the additive effects of iodo, methyl, and methoxycarbonyl substituents on a benzene ring. The base value for the benzene carbons is taken as 128.5 ppm. The predicted values are presented in the table below. It is important to note that these are theoretical values and may differ slightly from experimental results.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 132.0 |
| C2 | 140.0 |
| C3 | 131.5 |
| C4 | 142.0 |
| C5 | 92.0 |
| C6 | 138.0 |
| C=O | 166.0 |
| O-CH₃ | 52.5 |
| Ar-CH₃ | 20.0 |
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a general procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum. The specific parameters may need to be adjusted based on the spectrometer and the sample concentration.
1. Sample Preparation
-
Weigh approximately 10-20 mg of the solid sample, this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Spectrometer Setup
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition
-
Load a standard ¹³C NMR experiment with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).
-
The receiver gain should be adjusted automatically to prevent signal clipping.
-
Set the number of scans (ns) to an appropriate value to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.
-
Initiate the data acquisition.
4. Data Processing
-
Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks if quantitative analysis is required, although standard ¹³C NMR is generally not quantitative without specific experimental setups.
-
Pick and label the peaks to identify their chemical shifts.
Logical Workflow for ¹³C NMR Analysis
The following diagram outlines the logical workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.
An In-depth Technical Guide to the Solubility of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 5-iodo-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document outlines its physicochemical properties, solubility profile, and standard experimental protocols for solubility determination.
Physicochemical Properties
This compound is an aromatic ester whose structural characteristics—a bulky, nonpolar iodinated phenyl ring and a polar ester group—govern its solubility. Below is a summary of its key properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 103440-54-6 | [1] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Predicted XLogP3 | 3.4 | [1][2] |
| Predicted Boiling Point | 290.4 ± 28.0 °C | [2] |
| Predicted Flash Point | 129.4 ± 24.0 °C | [2] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and qualitative data for the parent compound, 5-iodo-2-methylbenzoic acid, a solubility profile can be inferred. The parent acid is described as slightly soluble in water but soluble in organic solvents like alcohol, ethanol, and DMSO.[3][4] Esters are typically less polar than their corresponding carboxylic acids but are still more soluble in organic solvents than in water.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The large, nonpolar iodinated aromatic ring dominates the molecule, making it hydrophobic. |
| Methanol / Ethanol | Soluble | The ester can engage in hydrogen bonding with the alcohol's hydroxyl group, and the alkyl chains are compatible. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | A polar aprotic solvent effective at dissolving esters. |
| Dichloromethane (DCM) | Soluble | A nonpolar organic solvent well-suited for dissolving hydrophobic compounds. |
| Hexane / Heptane | Sparingly Soluble | The polarity of the ester group may limit solubility in highly nonpolar aliphatic solvents. |
| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound lacks a basic functional group (like an amine) to be protonated and form a soluble salt.[5] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The ester is not acidic and will not deprotonate to form a salt. Prolonged exposure may cause hydrolysis. |
Experimental Protocols for Solubility Determination
The following sections detail standard methodologies for qualitatively and quantitatively determining the solubility of a compound like this compound.
A systematic approach is used to classify a compound's solubility based on its functional groups.[5][6][7] The workflow below outlines this classification process.
Figure 1. Workflow for organic compound solubility classification.
Methodology:
-
Water Solubility : Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube.[6] Shake vigorously for 60 seconds.[8] If the compound dissolves completely, it is water-soluble.
-
Aqueous Base Solubility (5% NaOH & 5% NaHCO₃) : If insoluble in water, test solubility in 0.75 mL of 5% NaOH. If it dissolves, the compound is acidic. Test a fresh sample with 5% NaHCO₃ to differentiate between strong and weak acids.[6]
-
Aqueous Acid Solubility (5% HCl) : If insoluble in water and NaOH, test solubility in 0.75 mL of 5% HCl.[6] Dissolution indicates the presence of a basic functional group, most commonly an amine.[5]
-
Concentrated Sulfuric Acid : For compounds insoluble in the above, test solubility in cold, concentrated H₂SO₄. Compounds containing oxygen, nitrogen, or double/triple bonds will dissolve. Simple alkanes and some halides will not.[7]
For this compound, the expected result is insolubility in water, 5% NaOH, and 5% HCl, but solubility in concentrated H₂SO₄, classifying it as a neutral compound.
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[9]
Protocol:
-
Preparation : Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, ethanol).
-
Addition of Solute : Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed until the excess solid settles. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis : Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve.
-
Calculation : The solubility is reported in units such as mg/mL or mol/L.
Relevance in Drug Development
This compound and its parent acid, 5-iodo-2-methylbenzoic acid, are valuable building blocks in medicinal chemistry. 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic medications.[10][11] The iodo-group provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental for constructing the complex molecular architectures of modern active pharmaceutical ingredients (APIs).[12][13]
The diagram below illustrates the logical flow of utilizing such an intermediate in a drug discovery pipeline.
Figure 2. Role of an intermediate in the drug development pipeline.
Poor aqueous solubility is a major challenge in drug development. By understanding and quantifying the solubility of key intermediates and the final API, scientists can devise appropriate formulation strategies, such as using co-solvents, creating amorphous solid dispersions, or developing prodrugs, to ensure adequate bioavailability for preclinical and clinical evaluation.
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. chem.ws [chem.ws]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. eskayiodine.com [eskayiodine.com]
- 12. nbinno.com [nbinno.com]
- 13. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Safety and Hazards of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.
Introduction
Methyl 5-iodo-2-methylbenzoate is a chemical compound used in laboratory research and as an intermediate in organic synthesis, including pharmaceutical drug development.[1] A thorough understanding of its safety and hazard profile is crucial for its safe handling and use. This guide provides a summary of the available safety data.
Chemical and Physical Properties
Limited quantitative data on the physical and chemical properties of this compound is publicly available. The following table summarizes the key identified properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | PubChem[2] |
| Molecular Weight | 276.07 g/mol | PubChem[2] |
| CAS Number | 103440-54-6 | PubChem[2] |
| Boiling Point | 105°C at 0.6 mmHg | ChemicalBook[3] |
No data was found for other properties such as melting point, density, flash point, or solubility in the initial search.
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][4]
GHS Pictogram:
-
Irritant [2]
Signal Word: Warning [2]
The following table details the GHS hazard classifications and corresponding statements.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[2], Fisher Scientific[4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[2], Fisher Scientific[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | PubChem[2], Fisher Scientific[4] |
Toxicological Information
Detailed quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values, for this compound are not available in the public domain based on the conducted searches. The toxicological properties have not been fully investigated.[4]
Experimental Protocols
Detailed experimental protocols for the safety and hazard assessment of this compound were not found in the performed searches. The GHS classifications are based on notifications to the ECHA C&L Inventory.[2]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
| Aspect | Recommendation | Source |
| Ventilation | Use only outdoors or in a well-ventilated area. | Fisher Scientific[4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | Fisher Scientific[4] |
| Hygiene | Wash face, hands, and any exposed skin thoroughly after handling. | Fisher Scientific[4] |
| Handling Precautions | Avoid breathing dust, fume, gas, mist, vapors, or spray. | Fisher Scientific[4] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Fisher Scientific[4] |
| Incompatibilities | No specific information on incompatible materials was found. |
First-Aid Measures
In case of exposure, the following first-aid measures are recommended.[4]
| Exposure Route | First-Aid Measure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. |
Fire-Fighting Measures
Information regarding specific fire-fighting measures for this compound is limited. For the related compound, Methyl benzoate, dry chemical, CO2, or foam are recommended extinguishing agents.[5]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Environmental Hazards
No specific data on the environmental hazards of this compound was found.
Visualizations
The following diagram illustrates the logical workflow for assessing and managing the hazards associated with this compound.
Caption: Hazard Management Workflow for this compound.
References
A Technical Guide to Methyl 5-iodo-2-methylbenzoate for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Methyl 5-iodo-2-methylbenzoate (CAS No. 103440-54-6), a key intermediate in organic synthesis and pharmaceutical development. This document outlines its commercial availability, physicochemical properties, synthesis protocols, and applications in constructing complex molecular architectures.
Commercial Availability and Physical Properties
This compound is available from a range of commercial suppliers, catering to both research and development as well as industrial-scale needs. The compound is typically offered at various purity levels.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Grade | Catalog Number | Additional Information |
| Alachem Co., Ltd. | Research Grade | D03G19 | Suitable for applications from R&D to industrial use.[1] |
| BLD Pharm | Research Use Only | - | Storage at 2-8°C, kept in a dark place, and sealed in dry conditions is recommended. |
| Capot Chemical Co., Ltd. | Intermediate | - | - |
| Ambeed | Research Grade | - | Provides access to NMR, HPLC, LC-MS, and UPLC data. |
| ACE Biolabs | >95% | - | - |
| ChemScene | ≥95% | CS-W011368 | Storage at 4°C and protected from light is advised. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103440-54-6 | Alachem Co., Ltd.[1], PubChem |
| Molecular Formula | C₉H₉IO₂ | Alachem Co., Ltd.[1], PubChem |
| Molecular Weight | 276.07 g/mol | Alachem Co., Ltd.[1], PubChem |
| IUPAC Name | This compound | PubChem |
| Physical State | Not specified, presumed liquid or low-melting solid | General chemical knowledge |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | BLD Pharm |
Synthesis and Experimental Protocols
This compound is typically synthesized in a two-step process from o-toluic acid. The first step involves the iodination of o-toluic acid to produce 5-iodo-2-methylbenzoic acid, which is then esterified to yield the final product.
Synthesis of 5-iodo-2-methylbenzoic acid from o-Toluic acid
A common method for the synthesis of the carboxylic acid precursor involves direct iodination of o-toluic acid.
Materials:
-
o-Toluic acid
-
Acetic acid
-
Concentrated sulfuric acid
-
Iodine
-
Ammonium cerium(IV) nitrate or other suitable oxidizing agent
-
Water
Procedure:
-
In a 500 mL reaction flask, add acetic acid (54.4 g) and concentrated sulfuric acid (16.3 g). Stir the mixture to ensure it is well-mixed.
-
To the mixture, add o-toluic acid (13.6 g, 0.1 mol) and iodine (25.3 g, 0.06 mol).
-
Add the oxidizing agent (e.g., ammonium cerium(IV) nitrate) portion-wise.
-
Maintain the reaction temperature at 40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add 200 mL of water to the reaction mixture to precipitate the solid product.
-
Filter the precipitate, wash with water, and dry to obtain 5-iodo-2-methylbenzoic acid. This process can yield a product with a purity of over 99%.[2]
Esterification of 5-iodo-2-methylbenzoic acid
The conversion of 5-iodo-2-methylbenzoic acid to its methyl ester can be achieved through Fischer esterification.[3][4]
Materials:
-
5-iodo-2-methylbenzoic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol in a round-bottomed flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride.[5]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the iodo group makes it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings.[6][7][8] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][9]
Role in the Synthesis of Pharmaceutical Intermediates
The parent carboxylic acid, 5-iodo-2-methylbenzoic acid, is a known key intermediate in the synthesis of certain anti-diabetic medications.[1] The methyl ester serves as a protected or activated form of the carboxylic acid, facilitating specific chemical transformations required in multi-step syntheses of advanced APIs.
Diagrams of Synthetic Pathways and Applications
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent use in common cross-coupling reactions.
Caption: Synthetic route to this compound.
Caption: Applications in cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Iodo-2-Methylbenzoic Acid: A Technical Guide
Introduction
5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid, a methyl group, and an iodine atom, which allow for a variety of subsequent chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to 5-iodo-2-methylbenzoic acid, with a focus on direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction of 5-amino-2-methylbenzoic acid. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and professionals in the synthesis of this important intermediate.
Synthetic Pathways
Two principal synthetic strategies have been established for the preparation of 5-iodo-2-methylbenzoic acid: direct electrophilic iodination of 2-methylbenzoic acid and the Sandmeyer reaction starting from an amino precursor.
Direct Iodination of 2-Methylbenzoic Acid
The most common approach involves the direct introduction of an iodine atom onto the aromatic ring of 2-methylbenzoic acid (o-toluic acid). The methyl and carboxylic acid groups direct the incoming electrophile to the 5-position. Various iodinating systems have been developed to achieve this transformation with high regioselectivity and yield.
A general workflow for the direct iodination of 2-methylbenzoic acid is depicted below:
Several specific methods for direct iodination have been reported, each with its own set of reagents, conditions, and outcomes. A summary of these methods is presented in the following table.
| Method | Iodinating System | Yield (%) | Purity (%) | Reference |
| A | Iodic acid, Iodine, Iron oxide loaded molecular sieves | >88 | - | [2][3] |
| B | Iodine, Niobium nitrite, Acetic acid, Sulfuric acid | 94.5 | 99.3 (HPLC) | [2] |
| C | Iodine, Potassium persulfate, Acetic acid, Sulfuric acid | - | - | [4] |
| D | Iodine, Iodic acid, H-β-form zeolite, Acetic anhydride | - | High | [5][6] |
| E | Iodine, Sodium nitrite, Fuming sulfuric acid | Low | - | [5][6] |
| F | Potassium iodide, Thallium(III) trifluoroacetate | Low (33%) | - | [5][6] |
| G | Iodic Acid, Acetic Anhydride, Sulfuric Acid | 39-83 | - | [7] |
Experimental Protocols for Direct Iodination
Method B: Iodine and Niobium Nitrite [2]
-
To a 500 ml reaction flask, add acetic acid (54.4 g) and concentrated sulfuric acid (16.3 g). Stir the mixture to ensure homogeneity.
-
Sequentially add o-toluic acid (13.6 g, 0.1 mol) and iodine (25.3 g, 0.06 mol).
-
Pass niobium nitrite (28 g, 0.0001 mol) through concentrated sulfuric acid-dried air directly into the reaction mixture.
-
Maintain the reaction temperature at 40°C and monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 200 ml of water to the system to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain the crude product.
-
The reported yield for this method is 94.5% with an HPLC purity of 99.3%.[2]
Method D (Variant): Iodine and Iodic Acid with Zeolite Catalyst [6]
-
In a 200 mL three-neck flask equipped with a reflux condenser, combine acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).
-
Heat the mixture to reflux (approximately 122°C) and maintain for four hours.
-
After the reaction is complete, cool the mixture and remove the H-β-form zeolite by filtration.
-
Cool the filtrate to room temperature to crystallize the product.
-
Further purification can be achieved by recrystallization.
Sandmeyer Reaction
An alternative route to 5-iodo-2-methylbenzoic acid involves the Sandmeyer reaction, which starts from 5-amino-2-methylbenzoic acid. This multi-step process includes diazotization of the amino group followed by displacement with iodide. While more steps are involved, this method can be advantageous in terms of safety and avoiding the use of strong oxidizing agents required for direct iodination.
The reaction pathway for the Sandmeyer synthesis is outlined below:
Experimental Protocol for Sandmeyer Reaction (General Procedure)
While a specific protocol for the synthesis of 5-iodo-2-methylbenzoic acid via the Sandmeyer reaction was not detailed in the provided search results, a general procedure can be adapted from known Sandmeyer reactions.[8][9][10][11]
-
Suspend 5-amino-2-methylbenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to ensure complete reaction.
-
Cool the mixture and collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 5-iodo-2-methylbenzoic acid.
| Parameter | Method B (Direct Iodination) |
| Starting Material | 2-Methylbenzoic Acid |
| Key Reagents | Iodine, Niobium nitrite, H₂SO₄, Acetic Acid |
| Reaction Temperature | 40°C |
| Yield | 94.5% |
| Purity | 99.3% (HPLC) |
| Reference | [2] |
Conclusion
The synthesis of 5-iodo-2-methylbenzoic acid can be effectively achieved through several methods, with direct iodination of 2-methylbenzoic acid being a prominent and high-yielding approach. The choice of synthetic route will depend on factors such as available starting materials, desired purity, and safety considerations. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions may lead to even higher yields and purity, enhancing the efficiency of its production for various applications.
References
- 1. seemafinechem.com [seemafinechem.com]
- 2. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Iodo-2-methylbenzoic acid | 54811-38-0 [chemicalbook.com]
- 4. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Pivotal Role of 5-Iodo-2-Methylbenzoic Acid in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Iodo-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a critical building block in the synthesis of a number of modern pharmaceuticals. Its unique structural features, particularly the presence and positioning of the iodo, methyl, and carboxylic acid functionalities, render it a versatile intermediate for the construction of complex molecular architectures with significant therapeutic value. This technical guide provides a comprehensive overview of the use of 5-iodo-2-methylbenzoic acid in drug development, with a focus on its application in the synthesis of the anti-diabetic agent Canagliflozin. We will delve into detailed experimental protocols, present quantitative data, and visualize key pathways and workflows to offer a practical resource for researchers and scientists in the field.
Chemical Properties and Significance
5-Iodo-2-methylbenzoic acid (CAS No: 54811-38-0) is a white to off-white crystalline powder.[1] Its utility in pharmaceutical synthesis is largely attributed to the reactivity of the C-I bond, which can participate in a variety of cross-coupling reactions, and the carboxylic acid group, which can be readily converted into other functional groups. The methyl group provides steric and electronic influence, which can be crucial for the biological activity of the final drug molecule. The high purity of this intermediate is paramount, as impurities can have a significant impact on the efficacy and safety of the active pharmaceutical ingredient (API).[2]
Application in the Synthesis of Canagliflozin
The most prominent application of 5-iodo-2-methylbenzoic acid is as a key starting material in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][4] SGLT2 inhibitors represent a major class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3]
Synthesis of Canagliflozin from 5-Iodo-2-Methylbenzoic Acid: An Overview
The synthesis of Canagliflozin from 5-iodo-2-methylbenzoic acid is a multi-step process that typically involves the following key transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 5-iodo-2-methylbenzoic acid is activated, often by conversion to an acid chloride, to facilitate the subsequent Friedel-Crafts acylation.
-
Friedel-Crafts Acylation: The activated 5-iodo-2-methylbenzoic acid is reacted with 2-(4-fluorophenyl)thiophene in the presence of a Lewis acid catalyst to form the key intermediate, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.
-
Reduction of the Ketone: The ketone functional group in the intermediate is reduced to a methylene group.
-
Glycosylation: The resulting diarylmethane derivative is then coupled with a protected glucose derivative.
-
Deprotection: Finally, the protecting groups on the glucose moiety are removed to yield Canagliflozin.
Experimental Workflow for Canagliflozin Synthesis
The following diagram illustrates a typical workflow for the synthesis of Canagliflozin starting from 5-iodo-2-methylbenzoic acid.
Detailed Experimental Protocols
The following protocols are compiled from various patented procedures and represent a viable synthetic route to Canagliflozin.
Protocol 1: Synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
-
Acid Chloride Formation:
-
To a solution of 5-iodo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) is added a catalytic amount of dimethylformamide (DMF).
-
The mixture is cooled to 0-5 °C, and oxalyl chloride (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-iodo-2-methylbenzoyl chloride, which is used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
To a suspension of anhydrous aluminum chloride (1.3 eq) in DCM at 0-5 °C is added a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) in DCM.
-
The crude 5-iodo-2-methylbenzoyl chloride, dissolved in DCM, is then added dropwise to the reaction mixture at 0-5 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone.
-
Protocol 2: Synthesis of Canagliflozin from the Ketone Intermediate
-
Reduction of the Ketone:
-
To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone (1.0 eq) in a suitable solvent (e.g., a mixture of DCM and acetonitrile) is added triethylsilane (2.0-3.0 eq).
-
The mixture is cooled to a low temperature (e.g., -40 °C to -70 °C), and a Lewis acid such as boron trifluoride etherate is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the reduction is complete.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed, dried, and concentrated to give the reduced intermediate.
-
-
Glycosylation:
-
The reduced intermediate (1.0 eq) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and toluene and cooled to approximately -78 °C.
-
An organolithium reagent, such as n-butyllithium, is added dropwise, and the mixture is stirred to form the corresponding aryllithium species.
-
A solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) (1.1 eq) in an anhydrous solvent is then added slowly.
-
The reaction is stirred at low temperature before being quenched with a solution of methanesulfonic acid in methanol.
-
-
Deprotection:
-
The reaction mixture from the previous step is allowed to warm to room temperature and stirred to effect the deprotection of the silyl groups.
-
The reaction is neutralized with a base, and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
The crude Canagliflozin is then purified by crystallization to yield the final product.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of Canagliflozin.
Table 1: Representative Yields for the Synthesis of Canagliflozin and Intermediates
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Iodination of o-toluic acid | o-Toluic acid | 5-Iodo-2-methylbenzoic acid | >88%[5] |
| Friedel-Crafts Acylation | 5-Iodo-2-methylbenzoyl chloride | (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | ~70-80% |
| Overall Yield (multi-step) | 5-Iodo-2-methylbenzoic acid | Canagliflozin | ~30-40% (variable depending on the specific patented process) |
Table 2: Clinical Efficacy of Canagliflozin in Type 2 Diabetes Mellitus
| Parameter | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo |
| Mean Change in HbA1c from Baseline (%) | -0.77 to -1.16 | -1.03 to -1.16 | +0.14 to +0.22 |
| Proportion of Patients Achieving HbA1c <7.0% | 45-66% | 62-78% | 21-23% |
| Mean Change in Body Weight from Baseline (kg) | -2.2 to -2.5 | -3.4 | +0.4 |
Mechanism of Action: SGLT2 Inhibition
Canagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By blocking SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism is independent of insulin secretion or action.
Signaling Pathway of SGLT2 Inhibition
The following diagram illustrates the mechanism of action of Canagliflozin at the cellular level in the renal proximal tubule.
Other Pharmaceutical Applications of 5-Iodo-2-Methylbenzoic Acid
While the synthesis of Canagliflozin is the most prominent example, the versatility of 5-iodo-2-methylbenzoic acid suggests its potential use in the development of other therapeutic agents. For instance, it has been explored as a precursor for the synthesis of antagonists for the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[6][7][8][9][10] TRPA1 is an ion channel involved in pain and inflammation, making its antagonists promising candidates for novel analgesics and anti-inflammatory drugs. The synthesis of these antagonists often involves coupling 5-iodo-2-methylbenzoic acid with other heterocyclic moieties, leveraging the reactivity of the carbon-iodine bond.
Conclusion
5-Iodo-2-methylbenzoic acid is a valuable and versatile intermediate in the pharmaceutical industry. Its role in the synthesis of the blockbuster anti-diabetic drug Canagliflozin highlights its importance in enabling the production of complex and life-saving medications. The synthetic pathways and experimental protocols detailed in this guide underscore the chemical ingenuity involved in modern drug development. As research continues to explore new therapeutic targets, it is likely that 5-iodo-2-methylbenzoic acid and its derivatives will find further applications in the creation of novel pharmaceuticals, solidifying its status as a key building block in the medicinal chemist's toolbox.
References
- 1. 5-iodo 2-methyl Benzoic Acid ( Cas No - 54811-38-0) Manufacturer, Supplier from Navi Mumbai [navoneindia.in]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of TRPA1 antagonists at the cell membrane interface: A tale of two binding sites - American Chemical Society [acs.digitellinc.com]
- 8. Development of novel azabenzofuran TRPA1 antagonists as in vivo tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of methyl 5-iodo-2-methylbenzoate from 5-iodo-2-methylbenzoic acid via Fischer-Speier esterification. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The esterification is achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This method is widely applicable and known for its reliability in producing high yields of the desired ester.[1][2][3]
Reaction and Mechanism
The synthesis of this compound proceeds through an acid-catalyzed esterification. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.[1][3][4]
Experimental Protocol
Materials:
-
5-iodo-2-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[1][4][5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[6]
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][6] Caution: Foaming may occur during the bicarbonate wash.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6]
-
Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization to achieve high purity.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-iodo-2-methylbenzoic acid | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₉H₉IO₂ | [7] |
| Molecular Weight | 276.07 g/mol | [7] |
| Typical Yield | 85-95% | Based on similar reactions[6] |
| Purity (by HPLC) | >98% | Based on similar reactions[8] |
| Appearance | White to off-white solid | General observation for similar compounds |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note and Protocol for the Esterification of 5-Iodo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The esterification of this molecule is a crucial step for modifying its solubility, reactivity, and biological activity. This document provides a detailed protocol for the esterification of 5-iodo-2-methylbenzoic acid, focusing on the widely applicable Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and cost-effective approach for producing esters from carboxylic acids and alcohols.
Overview of Esterification Methods
Several methods are available for the esterification of carboxylic acids, each with its advantages and disadvantages.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is often carried out using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid.[1] To drive the equilibrium towards the product, water is typically removed, or one of the reactants is used in excess.[1] Microwave-assisted Fischer esterification can significantly reduce reaction times and improve yields.[2][3]
-
Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] It is a milder alternative to Fischer esterification and is particularly suitable for acid-sensitive substrates or sterically hindered acids.[6][7] The reaction proceeds at room temperature and is tolerant of a wide range of functional groups.[4]
-
Diazomethane-mediated Esterification : Diazomethane (CH₂N₂) is a highly reactive reagent that readily converts carboxylic acids to their corresponding methyl esters with high yields and minimal side reactions.[8][9][10] The reaction is very fast and the only byproduct is nitrogen gas.[11] However, diazomethane is highly toxic and potentially explosive, requiring specialized handling and equipment.[9]
For this protocol, the Fischer-Speier esterification is selected due to its simplicity, cost-effectiveness, and broad applicability.
Experimental Protocol: Fischer Esterification of 5-Iodo-2-methylbenzoic Acid with Methanol
This protocol describes the synthesis of methyl 5-iodo-2-methylbenzoate.
Materials:
-
5-Iodo-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the key quantitative data for the Fischer esterification of 5-iodo-2-methylbenzoic acid with methanol.
| Parameter | Value |
| Reactants | |
| 5-Iodo-2-methylbenzoic acid | 1.0 eq |
| Methanol | 10-20 eq |
| Sulfuric Acid (catalyst) | 0.1-0.2 eq |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours |
| Product | |
| Expected Product | This compound |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Experimental Workflow Diagram
Caption: Experimental workflow for the Fischer esterification of 5-iodo-2-methylbenzoic acid.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. academicpublishers.org [academicpublishers.org]
- 3. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Application Notes and Protocols: Methyl 5-iodo-2-methylbenzoate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-iodo-2-methylbenzoate is a versatile halogenated aromatic ester that serves as a crucial building block in modern organic synthesis.[1] Its structure, featuring an iodine atom and a methyl ester group on a benzene ring, provides two key points for chemical modification, making it an invaluable intermediate in the synthesis of complex organic molecules. The presence of the iodo group allows for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[1] This reactivity makes this compound a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Notably, it is a key intermediate in the synthesis of certain anti-diabetic drugs.[2]
Synthesis of this compound
Several methods for the synthesis of 5-iodo-2-methylbenzoic acid, the precursor to the methyl ester, have been reported. These include the iodination of 2-methylbenzoic acid using various reagents and conditions.[4][5] One common approach involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent.[4][5] The resulting 5-iodo-2-methylbenzoic acid can then be esterified to yield this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly reactive towards palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] this compound readily participates in this reaction to form biaryl structures, which are common motifs in many biologically active molecules and functional materials.[7][8]
General Reaction Scheme:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. [9]This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. [9][10] General Reaction Scheme:
where Ar-I is this compound.
Experimental Protocol: Synthesis of Methyl 5-(alkynyl)-2-methylbenzoate via Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 1-5 mol%), and a base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).
-
Reaction Conditions: Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | ~98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | i-Pr₂NH | DMF | 50 | ~94 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N | Toluene | 60 | ~96 |
Note: The data presented in this table are representative examples based on typical Sonogashira coupling reactions and may require optimization for specific substrates.
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. [11]This reaction is a versatile method for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules. [12][13] General Reaction Scheme:
where Ar-I is this compound.
Experimental Protocol: Synthesis of Methyl 5-(alkenyl)-2-methylbenzoate via Heck Reaction
-
Reaction Setup: To a pressure tube, add this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).
-
Solvent Addition: Add an anhydrous solvent such as DMF, acetonitrile, or toluene.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a high temperature (e.g., 80-120 °C) for several hours, with stirring.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Quantitative Data for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | ~85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | ~90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | ~82 |
Note: The data presented in this table are representative examples based on typical Heck reactions and may require optimization for specific substrates.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. [14]This reaction is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and other bioactive compounds. [15] General Reaction Scheme:
where Ar-I is this compound.
Experimental Protocol: Synthesis of Methyl 5-(amino)-2-methylbenzoate via Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst), a suitable phosphine ligand (e.g., RuPhos, XantPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) in a Schlenk tube. [16]* Solvent Addition: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane. [16]* Reaction Conditions: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (e.g., 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. [16]Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Toluene | 100 | ~94 |
| 2 | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | ~88 |
| 3 | Benzylamine | Pd-G3-precatalyst (1.5) | - | LHMDS | THF | 80 | ~92 |
Note: The data presented in this table are representative examples based on typical Buchwald-Hartwig amination reactions and may require optimization for specific substrates.
Diagram: Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists to utilize this important intermediate in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 5-iodo-2-methylbenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The protocols and data presented herein are based on established methodologies for Suzuki couplings of analogous aryl iodides and serve as a comprehensive guide for the efficient synthesis of novel compounds.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboronic acids and organohalides, catalyzed by a palladium complex. This compound is a particularly useful substrate due to the high reactivity of the carbon-iodine bond, which allows for selective coupling under relatively mild conditions. This enables the construction of intricate molecular architectures that are often key scaffolds in pharmaceuticals and functional materials. The presence of the methyl ester and methyl group on the aromatic ring also offers opportunities for further functionalization.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium center, replacing the iodide.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The reaction conditions provided are a robust starting point and may be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 eq)[3]
-
Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Aryl Iodides
The following table summarizes common reaction parameters for the Suzuki coupling of aryl iodides, which are analogous to this compound.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound | Aryl iodides are generally more reactive than bromides or chlorides.[5] |
| Organoboron Reagent | Arylboronic acid or ester (1.1-1.5 eq) | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst choice can influence reaction efficiency and functional group tolerance.[4][6] |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading is desirable for cost and environmental reasons. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base can be critical and substrate-dependent.[4][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Biphasic solvent systems are common.[4] |
| Temperature | 80-110 °C | The reaction temperature depends on the reactivity of the substrates and the catalyst system.[4] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal time. |
| Yield | Good to excellent | Yields are highly dependent on the specific substrates and optimized conditions. |
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted below.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 5-iodo-2-methylbenzoate. This versatile building block is a valuable substrate in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined herein cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing a foundation for the synthesis of a diverse range of substituted benzoate derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic chemistry, allowing for the efficient and selective construction of complex molecular architectures under mild conditions.[1] this compound is an attractive substrate for these transformations due to the high reactivity of the carbon-iodine bond towards oxidative addition to a palladium(0) catalyst. The presence of both an electron-donating methyl group and an electron-withdrawing methyl ester group on the aromatic ring can influence the reactivity and necessitates careful optimization of reaction conditions. This document serves as a guide for researchers to effectively utilize this substrate in various synthetic applications.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These values are based on established protocols for analogous aryl iodides and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 12 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 4-24 | 80-90 |
| 4 | 4-Vinylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 82-92 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 80 | 16-24 | 88-95 |
| 2 | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMA | 120 | 24 | 80-90 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | DMF | 100 | 16 | 85-92 |
| 4 | Acrylonitrile | Pd/C (5) | - | Et₃N (2) | Cyrene | 120 | 12 | 75-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | DMF | 60 | 6 | 90-97 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2) | Toluene | 80 | 12 | 85-94 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (3) | Et₃N (2) | THF | 25 | 8 | 92-98 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 24 | 80-88 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | 18-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | 88-96 |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | NaOt-Bu (1.5) | THF | 80 | 20 | 82-92 |
Experimental Protocols
The following are detailed, representative protocols for each class of cross-coupling reaction. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Toluene
-
Deoxygenated water
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.
-
Add a deoxygenated solution of K₃PO₄ in water (e.g., 1 M solution).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times typically range from 12 to 24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., methyl acrylate, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv.)
-
Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous acetonitrile
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.
-
Add anhydrous acetonitrile and stir for 10 minutes.
-
Add this compound, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS. Reaction times are typically 16-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.)
-
Copper(I) iodide (CuI, 0.04 equiv.)
-
Triethylamine (Et₃N, 2.0 equiv.)
-
Anhydrous DMF
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC. The reaction is often complete within 6 hours.
-
Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., aniline, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)
-
XPhos (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Anhydrous dioxane
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane, this compound, and the amine.
-
Seal the tube and heat the reaction to 100 °C for 18-24 hours.[2]
-
After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: Methyl 5-iodo-2-methylbenzoate as a Key Intermediate for the Synthesis of Anti-Diabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 5-iodo-2-methylbenzoate as a crucial intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of anti-diabetic drugs. The following sections detail the synthetic pathway to Empagliflozin, a leading SGLT2 inhibitor, and elucidate its mechanism of action.
Introduction
This compound is a vital building block in the synthesis of complex pharmaceutical ingredients, particularly in the development of modern anti-diabetic therapies.[1] Its specific chemical structure, featuring an iodine atom and a methyl group on a benzoic acid scaffold, allows for versatile chemical modifications essential for constructing the intricate molecular architectures of drugs like Empagliflozin.[1] SGLT2 inhibitors represent a novel class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine, independent of insulin action.[2][3][4][5]
Synthetic Protocol: From this compound to Empagliflozin
The following multi-step protocol outlines the synthesis of Empagliflozin starting from this compound. This pathway is a compilation of established synthetic transformations reported in the scientific and patent literature.
Step 1: Friedel-Crafts Acylation
The initial step involves the Friedel-Crafts acylation of a suitable aromatic partner with the acid chloride derived from 5-iodo-2-methylbenzoic acid (which can be obtained by hydrolysis of this compound).
Experimental Protocol:
-
Hydrolysis of this compound: To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add a stoichiometric amount of a base (e.g., sodium hydroxide). Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Acidify the reaction mixture to precipitate 5-iodo-2-methylbenzoic acid, which is then filtered, washed, and dried.
-
Formation of Acid Chloride: Treat 5-iodo-2-methylbenzoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[6]
-
Friedel-Crafts Reaction: In a separate flask, dissolve the appropriate aromatic substrate and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.[7][8] Cool the mixture and slowly add the freshly prepared acid chloride solution. Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-iodo-2-methylbenzoic acid | [8] |
| Reagents | Oxalyl chloride, Aluminum chloride | [6][7] |
| Solvent | Dichloromethane | [6] |
| Typical Yield | 94% (for a similar reaction) | [7] |
Step 2: Reduction of the Ketone
The ketone functionality introduced in the previous step is reduced to a methylene group.
Experimental Protocol:
-
Dissolve the product from Step 1 in a suitable solvent system (e.g., dichloromethane/acetonitrile).
-
Add a reducing agent such as triethylsilane in the presence of a Lewis acid like aluminum chloride at a controlled temperature (e.g., 0-10 °C).[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, wash the organic layer, dry, and concentrate. Purify the product as needed.
| Parameter | Value | Reference |
| Reducing Agent | Triethylsilane | [7] |
| Catalyst | Aluminum Chloride | [7] |
| Solvent | Dichloromethane/Acetonitrile | [7] |
| Typical Yield | High | [7] |
Step 3: Glycosylation
The aryl iodide is converted to an organometallic species, which then reacts with a protected gluconolactone to form the C-glycoside.
Experimental Protocol:
-
Dissolve the aryl iodide from Step 2 in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C).
-
Add a strong base such as n-butyllithium to perform a lithium-halogen exchange, generating an aryllithium species.
-
Slowly add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in the same solvent.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction with a methanolic solution of a weak acid (e.g., methanesulfonic acid).[9]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up and extract the product. The crude product is often used in the next step without further purification.
| Parameter | Value | Reference |
| Reagents | n-Butyllithium, Protected Gluconolactone | [8] |
| Solvent | Tetrahydrofuran (THF) | [10] |
| Temperature | -78 °C | |
| Typical Yield | 73% (over four steps including this one) | [7] |
Step 4: Reduction and Deprotection
The final step involves the reduction of the anomeric position and removal of the protecting groups to yield Empagliflozin.
Experimental Protocol:
-
Dissolve the crude product from the previous step in a mixed solvent system (e.g., dichloromethane/acetonitrile).
-
Cool the solution and add a reducing agent (e.g., triethylsilane) and a Lewis acid (e.g., boron trifluoride etherate or aluminum chloride).[7][8]
-
Monitor the reaction until completion.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the final product, Empagliflozin, by recrystallization or chromatography to obtain a white solid.
| Parameter | Value | Reference |
| Reducing Agent | Triethylsilane | [7][8] |
| Lewis Acid | Aluminum Chloride or BF3·OEt2 | [7][8] |
| Solvent | Dichloromethane/Acetonitrile | [7] |
| Overall Yield (from aryl iodide) | ~50-73% | [7][10] |
Mechanism of Action of Empagliflozin (SGLT2 Inhibition)
Empagliflozin exerts its anti-diabetic effect by selectively inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) located in the proximal tubules of the kidneys.[2][11] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[11][12]
By inhibiting SGLT2, Empagliflozin blocks the reabsorption of glucose from the renal tubules back into the bloodstream.[2][4] This leads to an increased excretion of glucose in the urine (glucosuria), thereby lowering blood glucose levels in patients with type 2 diabetes.[2][13] This mechanism is independent of insulin secretion or sensitivity, providing a unique therapeutic approach to managing diabetes.[3][11]
The increased urinary glucose excretion also leads to a caloric loss, which can contribute to modest weight reduction.[13] Furthermore, the osmotic diuresis resulting from glucosuria can lead to a reduction in blood pressure.[13]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Empagliflozin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
- 7. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 8. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 9. US20160318965A1 - Process for the Preparation of Empagliflozin - Google Patents [patents.google.com]
- 10. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 11. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 12. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 13. Introduction - Clinical Review Report: Empagliflozin (Jardiance) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for performing the Heck reaction with aryl iodides. The information is curated for professionals in research and development who require reliable and reproducible methodologies for carbon-carbon bond formation.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[1][2] Aryl iodides are highly reactive substrates in this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[3][4] This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals, owing to its high functional group tolerance and stereoselectivity, typically favoring the formation of the trans alkene product.[1][5]
Key Parameters for a Successful Heck Reaction
Several factors influence the outcome of a Heck reaction, including the choice of catalyst, base, solvent, and reaction temperature. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
-
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[2] Pd(II) precursors are reduced in situ to the active Pd(0) species.[6] For aryl iodides, the reaction can often proceed efficiently without the need for phosphine ligands.[7]
-
Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[3] Common bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), as well as organic amines like triethylamine (Et₃N) and sodium acetate (NaOAc).[2][8]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMA), and acetonitrile (MeCN) are frequently used.[7][8] In some cases, reactions can be performed in greener solvent systems, such as mixtures of water and an organic solvent.[9][10]
-
Temperature: The reaction temperature typically ranges from 50 to 160 °C.[7][8] The optimal temperature depends on the reactivity of the specific substrates and the catalyst system employed.
Comparative Heck Reaction Conditions for Aryl Iodides
The following table summarizes various reaction conditions for the Heck reaction of aryl iodides with different alkenes, providing a comparative overview of catalyst loading, bases, solvents, temperatures, and resulting yields.
| Aryl Iodide | Alkene | Pd Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (10) | Na₂CO₃ (2) | DMA | 50 | 1 | 99.87 | [11][12] |
| Iodobenzene | Methyl acrylate | Pd catalyst 1b (0.1) | PS-TEA (1.5) | MeCN/H₂O | 130 | 2 | 99 | [9] |
| Iodobenzene | Eugenol | [Pd] (0.001) | K₂CO₃ (2) | DMF | 100 | 1 | 95 (conversion) | [10] |
| 4-Iodoanisole | Vinyl triflate 2a | Pd(OAc)₂ (10) | Na₂CO₃ (2) | NMP | 85 | 24 | 85 | [13] |
| Methyl 4-iodobenzoate | Methyl acrylate | Pd(OAc)₂ (cat.) | AgTFA (stoich.) | Solvent-free | - | - | Good to excellent | [14][15] |
| Iodobenzene | Styrene | PdCl₂ (cat.) | KOAc | Methanol | 120 | - | - | [2] |
Detailed Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
This protocol provides a step-by-step methodology for a typical Heck reaction between iodobenzene and styrene.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylacetamide (DMA)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium carbonate (2.4 mmol, 0.25 g).
-
Add the palladium(II) acetate catalyst (0.5 mol%).
-
Add dimethylacetamide (DMA) (10 mL) to the flask.
-
While stirring, add iodobenzene (1 mmol) and styrene (1.2 mmol) to the reaction mixture.
-
Fit the flask with a condenser and place it in a heating mantle or oil bath preheated to 50 °C.
-
Maintain the reaction mixture at 50 °C under an inert atmosphere with continuous stirring for 1 hour.[11][12]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene product.
Experimental Workflow and Catalytic Cycle
The general workflow for a Heck reaction is outlined below, followed by a diagram of the widely accepted catalytic cycle.
Caption: General experimental workflow for the Heck reaction.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of methyl 5-iodo-2-methylbenzoate with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Given the high reactivity of the carbon-iodine bond, aryl iodides such as this compound are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[1]
These protocols are designed to be a comprehensive guide, covering catalyst selection, reaction setup, and product purification for this specific substrate, which is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Core Concepts and Reaction Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product, methyl 2-methyl-5-(alkynyl)benzoate, and regenerate the active Pd(0) catalyst.[4]
Variations of the Sonogashira coupling, such as copper-free protocols, have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These data are representative and may require optimization for specific substrates and scales.
Table 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Triethylamine | THF | 60 | 4 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Diisopropylamine | DMF | 50 | 6 | 80-90 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Triethylamine | Toluene | 70 | 5 | 88-96 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Diisopropylamine | Acetonitrile | RT | 12 | 82-92 |
Table 2: Copper-Free Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Piperidine | DMF | 80 | 8 | 80-90 |
| 2 | 1-Octyne | Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 |
| 3 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3 mol%) | TBAF | THF | 65 | 10 | 85-93 |
| 4 | Cyclopropylacetylene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₂CO₃ | Toluene | 90 | 12 | 78-88 |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a standard procedure for the coupling of this compound with phenylacetylene using a palladium-copper co-catalyst system.[5]
Materials:
-
This compound (1.0 mmol, 276 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 416 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous tetrahydrofuran and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the celite pad with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling of this compound with 1-Hexyne
This protocol provides a method for the Sonogashira coupling in the absence of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules or to avoid copper contamination in the final product.
Materials:
-
This compound (1.0 mmol, 276 mg)
-
1-Hexyne (1.5 mmol, 123 mg, 172 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg, 4 mol%)
-
Piperidine (2.0 mmol, 170 mg, 198 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous N,N-dimethylformamide and piperidine.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add 1-hexyne to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Derivatization of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Methyl 5-iodo-2-methylbenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its carbon-iodine bond, which allows for the strategic introduction of diverse functional groups through various palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are fundamental for the synthesis of novel compounds for drug discovery and the development of advanced materials.
Introduction
This compound is an aromatic compound featuring an iodine substituent, which serves as an excellent leaving group in a multitude of cross-coupling reactions. This reactivity enables the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing a gateway to a wide array of complex molecular architectures. The primary derivatization strategies for this compound include Suzuki-Myaura coupling, Sonogashira coupling, Heck reaction, and Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[1][2][3][4]
Key Derivatization Reactions
The following sections detail representative protocols for the most common and effective derivatization methods for this compound. While specific yields can vary depending on the coupling partner, the provided data, based on analogous reactions with similar aryl iodides, serve as a reliable benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst.[5] This reaction is particularly effective for creating biaryl structures, which are prevalent in pharmaceutically active molecules.
Representative Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v) or dioxane and water. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:
| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 24 | 75-85 |
Note: Yields are estimated based on typical outcomes for Suzuki-Miyaura reactions with aryl iodides.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by palladium and a copper co-catalyst and is a reliable way to synthesize substituted alkynes.
Representative Experimental Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper co-catalyst like copper(I) iodide (CuI) (3-10 mol%).
-
Solvent and Reagents: Evacuate and backfill the tube with an inert gas. Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired alkynylated product.
Quantitative Data for Representative Sonogashira Coupling Reactions:
| Coupling Partner (Terminal Alkyne) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | 25 | 12 | 80-95 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | 40 | 18 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Triethylamine | 25 | 8 | 85-98 |
Note: Yields are estimated based on typical outcomes for Sonogashira couplings with aryl iodides.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling of this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[2] This reaction is a powerful method for the vinylation of aryl halides.
Representative Experimental Protocol:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%).
-
Base and Solvent: Add a base, typically an organic base like triethylamine or an inorganic base such as sodium carbonate (Na₂CO₃) (2.0-3.0 eq.), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash chromatography on silica gel.
Quantitative Data for Representative Heck Reactions:
| Coupling Partner (Alkene) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | None | Na₂CO₃ | DMAc | 120 | 36 | 65-80 |
| Cyclohexene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Acetonitrile | 80 | 48 | 50-70 |
Note: Yields are estimated based on typical outcomes for Heck reactions with aryl iodides.
Heck Reaction Workflow
Caption: General workflow for the Heck reaction of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[1][6] This reaction is highly valuable for the preparation of arylamines, which are common motifs in pharmaceuticals.
Representative Experimental Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).
-
Reagents and Solvent: Add this compound (1.0 eq.) and the amine (1.2 eq.). Add an anhydrous, deoxygenated aprotic solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 18-24 hours, with vigorous stirring.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride or water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash chromatography on silica gel.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Coupling Partner (Amine) | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 20 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 24 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 110 | 18 | 70-85 |
Note: Yields are estimated based on typical outcomes for Buchwald-Hartwig aminations with aryl iodides.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions provides a powerful and flexible platform for the synthesis of a diverse range of complex organic molecules. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are all highly effective methods for this purpose, each offering unique advantages depending on the desired final product. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to design and execute these transformations efficiently and successfully. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Scalable Synthesis of Methyl 5-iodo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of Methyl 5-iodo-2-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the iodination of o-toluic acid, followed by the esterification of the resulting 5-iodo-2-methylbenzoic acid.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Iodination: Electrophilic aromatic substitution of o-toluic acid using iodine and a persulfate salt in an acidic medium to yield 5-iodo-2-methylbenzoic acid.
-
Esterification: Fischer esterification of 5-iodo-2-methylbenzoic acid with methanol, catalyzed by a strong acid, to produce the final product, this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-iodo-2-methylbenzoic acid
This protocol is adapted from a high-yield, scalable method for the iodination of o-toluic acid.[1][2]
Materials:
-
o-Toluic acid
-
Acetic acid
-
Water
-
Potassium persulfate
-
Iodine
-
Sulfuric acid (concentrated)
-
Toluene
Equipment:
-
Reaction flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
To a suitable reaction flask, add acetic acid and water.
-
With stirring, charge o-toluic acid and potassium persulfate at room temperature.
-
Slowly add iodine in small portions over one hour.
-
Carefully add concentrated sulfuric acid dropwise over 45-60 minutes, maintaining the temperature at room temperature.
-
Slowly heat the reaction mixture to 115-116°C and maintain at reflux (118-120°C) for 8 hours.
-
After the reaction is complete, allow the mixture to cool naturally to 90°C, then apply external cooling.
-
Once the mixture reaches 50-55°C, add water.
-
Continue cooling to 30-35°C and filter the precipitated solid.
-
Wash the filter cake with water.
-
The wet cake can be further purified by recrystallization from a toluene/acetic acid-water mixture to yield high-purity 5-iodo-2-methylbenzoic acid.[3]
-
Dry the purified product in an oven at 100°C for 4-5 hours.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | o-Toluic Acid | [1][2] |
| Key Reagents | Iodine, Potassium Persulfate, Sulfuric Acid, Acetic Acid | [1][2] |
| Reaction Temperature | 118-120°C (Reflux) | [2] |
| Reaction Time | 8 hours | [2] |
| Product Yield | 94.5% | [1] |
| Product Purity (HPLC) | 99.3% | [1] |
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is a generalized Fischer esterification procedure applicable to substituted benzoic acids, including the sterically hindered 5-iodo-2-methylbenzoic acid.[4][5]
Materials:
-
5-iodo-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
Expected Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 5-iodo-2-methylbenzoic acid | [4][5] |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) | [4][5] |
| Reaction Temperature | ~65°C (Reflux) | [5] |
| Reaction Time | 2-4 hours | [5] |
| Expected Product Yield | 90-96% | [5] |
| Purification Method | Extractive work-up | [5] |
III. Visualized Experimental Workflow
The following diagram illustrates the key stages in the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
IV. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Iodine is a hazardous substance; avoid inhalation of its vapors.
-
The organic solvents used are flammable; keep away from ignition sources.
References
- 1. 5-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
- 3. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-iodo-2-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 5-iodo-2-methylbenzoate by recrystallization. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful recrystallization of this compound? A1: The selection of an appropriate solvent or solvent system is the most crucial step.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be completely soluble or insoluble at all temperatures.[1]
Q2: What are some recommended starting solvents for recrystallizing this compound? A2: While specific solubility data for this compound is not widely published, related compounds like 5-iodo-2-methylbenzoic acid are recrystallized from mixed solvent systems such as acetic acid/water or propionic acid/water.[2][3] For esters, common solvents include alcohols (like methanol or ethanol), or dual-solvent systems such as hexane/ethyl acetate or hexane/acetone.[4] A systematic solvent screening is highly recommended.
Q3: What are the common impurities that this recrystallization aims to remove? A3: Common impurities may include unreacted starting materials (e.g., 2-methylbenzoic acid), regioisomers (like Methyl 3-iodo-2-methylbenzoate), di-iodinated byproducts, and residual acids or reagents from the preceding reaction steps.[2][5]
Q4: What is the expected appearance and melting point of pure this compound? A4: The related compound, 5-Iodo-2-methylbenzoic acid, is typically an off-white to light yellow powder or crystal.[6] The methyl ester is expected to have a similar appearance. The melting point for the analogous acid is reported to be between 179°C and 185°C.[6] A sharp melting point range (less than 2°C) after recrystallization indicates high purity.[7] One source predicts a melting point of 60°C for the methyl ester.[8]
Q5: How can I improve the recovery yield of the purified product? A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] Ensure the solution cools slowly to room temperature before placing it in an ice bath to induce maximum crystallization.[1] Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[1] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[9] 2. The solution has become "super-saturated" but requires a nucleation site to begin crystal growth.[9] | 1. Boil off some of the solvent to increase the concentration of the solute and attempt to cool again.[10] 2. Try scratching the inner surface of the flask with a glass rod at the air-liquid interface.[1] 3. Add a "seed crystal" of the pure compound to induce crystallization.[1] |
| The compound "oils out" instead of crystallizing. | 1. The melting point of the solute is lower than the boiling point of the chosen solvent.[1] 2. The crude material is highly impure, causing significant melting point depression.[1][9] 3. The solution cooled too rapidly.[10] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9] 2. Consider using a lower-boiling point solvent or a different solvent system.[1] 3. Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization.[9] |
| The yield of purified product is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with solvent that was not sufficiently cold, or too much washing solvent was used.[1] | 1. Evaporate some of the solvent from the mother liquor and cool to obtain a second crop of crystals.[1] 2. Use a heated funnel for hot filtration and add a slight excess of solvent before filtering; evaporate the excess later. 3. Ensure the washing solvent is ice-cold and use it sparingly.[1] |
| The recrystallized product is colored. | Colored impurities are present in the crude material and co-crystallized with the product.[1] | Before the initial cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[1] |
| The product's melting point is low and/or has a broad range. | The product is still impure. Residual solvent may be present.[5][7] | 1. Perform a second recrystallization, potentially with a different solvent system. 2. Ensure the crystals are completely dry before measuring the melting point. Continue to pull a vacuum over the crystals on the filter or dry them in a vacuum oven.[7] |
Quantitative Data
The following table summarizes key physical and chemical properties for this compound and its corresponding carboxylic acid.
| Property | Value | Compound |
| Molecular Formula | C₉H₉IO₂ | This compound[8] |
| Molecular Weight | 276.07 g/mol | This compound[8] |
| Appearance | Off-white to light yellow powder (predicted) | This compound[6] |
| Predicted Melting Point | 60°C | This compound[8] |
| Predicted Density | 1.674 g/mL at 25 °C | Methyl 2-iodo-5-methylbenzoate[11] |
| Solubility | Soluble in organic solvents like ethanol and DMSO; slightly soluble in water. | 5-Iodo-2-methylbenzoic Acid[12] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The optimal solvent and volumes should be determined through preliminary small-scale screening.
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Add a few drops of a different test solvent (e.g., methanol, ethanol, ethyl acetate, hexane, or mixtures) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate, adding the solvent dropwise while swirling until the solid has just completely dissolved.[7] Avoid adding an excess of solvent.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper in a heated funnel to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.[1]
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A pure compound will have a sharp melting point range.
-
Calculate the percent recovery.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. echemi.com [echemi.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl 2-iodo-5-methylbenzoate 95 103440-52-4 [sigmaaldrich.com]
- 12. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]
Technical Support Center: Synthesis of Methyl 5-iodo-2-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Methyl 5-iodo-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The most common impurities include unreacted starting material (methyl 2-methylbenzoate), regioisomers such as methyl 3-iodo-2-methylbenzoate and methyl 3,5-diiodo-2-methylbenzoate, and residual iodine from the reaction.[1] The formation of these byproducts is often dependent on the reaction conditions and the regioselectivity of the iodination method used.
Q2: How can I remove the characteristic purple or brown color from my crude product?
A2: The purple or brown color is typically due to the presence of residual iodine. This can be effectively removed by washing the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.[2][3]
Q3: What is the most effective method for purifying the final product?
A3: Recrystallization is a highly effective and commonly used method for purifying this compound.[1][4] Solvents such as aqueous acetic acid or ligroin have been shown to yield high-purity crystals.[1][2] For impurities that are difficult to remove by recrystallization, column chromatography can be employed.[5][6]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting non-volatile impurities.[7][8][9] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[7][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time; Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time based on literature procedures. - Ensure efficient extraction and minimize transfers during purification. |
| Product is an Oil or Gummy Solid | Presence of significant impurities, particularly regioisomers or unreacted starting material; Residual solvent. | - Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization. - Purify the material using column chromatography to separate the desired product from impurities.[6][11] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Persistent Color in Final Product | Incomplete removal of iodine; Presence of colored impurities. | - Repeat the wash with sodium thiosulfate solution.[2][3] - Consider treating a solution of the product with activated carbon before filtration and recrystallization. |
| Purity Does Not Improve After Recrystallization | Impurities have similar solubility to the product in the chosen solvent; Co-crystallization of impurities with the product. | - Experiment with different recrystallization solvents or solvent systems.[1] - Employ column chromatography for purification, as it separates compounds based on polarity differences.[6][12] |
| Presence of Regioisomers in Final Product | Lack of regioselectivity in the iodination reaction. | - Optimize the reaction conditions (e.g., temperature, catalyst, solvent) to favor the formation of the desired 5-iodo isomer.[13] - If isomers are still present, separation via column chromatography is the most effective approach.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: A common solvent system is a mixture of acetic acid and water.[1]
-
Dissolution: Dissolve the crude product (e.g., 50 g) in the minimum amount of hot solvent (e.g., 70% acetic acid in water, 200 g).[1] Heat the mixture until the solution becomes clear.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to 15-20 °C to maximize crystal formation.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold solvent mixture (e.g., 50% acetic acid in water) to remove residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Purity: >99.5% as determined by HPLC.[1] Expected Yield: Approximately 90%.[1]
Protocol 2: Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
-
Stationary Phase: Use silica gel as the stationary phase.[6]
-
Mobile Phase (Eluent): A non-polar solvent system is typically effective. Start with a low polarity eluent, such as hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point is 5% ethyl acetate in hexane.[14]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. column-chromatography.com [column-chromatography.com]
- 12. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of Methyl 5-iodo-2-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 5-iodo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the synthesis of the core structure, 5-iodo-2-methylbenzoic acid, which is then esterified to the final product:
-
Direct Iodination of 2-methylbenzoic acid: This method involves the direct electrophilic substitution of an iodine atom onto the aromatic ring of 2-methylbenzoic acid. This is typically achieved using molecular iodine in the presence of an oxidizing agent.[1][2]
-
Sandmeyer Reaction: This is a multi-step process that starts with the nitration of toluene, followed by reduction of the nitro group to an amine, diazotization of the amine, and finally, displacement of the diazonium group with an iodide.[3][4] The resulting 5-iodo-2-methylbenzoic acid is then esterified.
Q2: I am getting a low yield during the direct iodination of 2-methylbenzoic acid. What are the possible causes and solutions?
A2: Low yields in direct iodination are a common issue. Several factors could be responsible:
-
Insufficient Activation: The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
-
Reversibility of the Reaction: The iodination reaction can be reversible, with the hydrogen iodide (HI) byproduct being a reducing agent that can convert the product back to the starting material.[5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of reagents can significantly impact the yield.
To improve the yield, consider the following troubleshooting steps:
-
Use of a Strong Oxidizing Agent: Employing a strong oxidizing agent like periodic acid, potassium persulfate, or nitric acid helps to oxidize the HI byproduct to I₂, shifting the equilibrium towards the product.[1][5][6]
-
Addition of a Catalyst: The use of an acid catalyst can enhance the reaction rate.[1] Some patented methods suggest using a microporous compound like a β-form zeolite to improve selectivity and yield.[1][4]
-
Optimize Reaction Temperature: The reaction temperature should be carefully controlled. A typical range is 70 to 150°C.[1]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the iodinating agent might lead to the formation of di-iodinated byproducts.[3]
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-iodo isomer?
A3: The formation of isomers, such as 2-methyl-3-iodobenzoic acid and 2-methyl-3,5-diiodobenzoic acid, is a known challenge.[6] To enhance the selectivity for the desired 5-iodo isomer:
-
Steric Hindrance: The methyl group at position 2 sterically hinders substitution at the 3-position to some extent.
-
Catalyst Choice: The use of specific catalysts, like β-form zeolites, has been reported to improve the selectivity for the 5-iodo isomer.[1][4]
-
Purification: If isomer formation is unavoidable, careful purification of the final product is necessary. Recrystallization is a common method.[6]
Q4: The Sandmeyer reaction for this synthesis seems complex and potentially hazardous. What are the main challenges?
A4: The Sandmeyer reaction, while a powerful tool, presents several challenges, particularly on a larger scale:
-
Multi-step Process: It involves several synthetic steps (nitration, reduction, diazotization, iodination), making it a lengthy and cumbersome process.[1][4]
-
Safety Concerns: The diazotization step involves the formation of diazonium salts, which can be explosive if not handled properly, especially if they are allowed to dry out. The reaction must be performed at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt.[3]
-
Byproduct Formation: Premature decomposition of the diazonium salt can lead to the formation of phenols and other colored byproducts, which can complicate purification.[3]
Troubleshooting Guides
Guide 1: Direct Iodination of 2-Methylbenzoic Acid
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction or side reactions. | - Ensure the use of an effective oxidizing agent (e.g., periodic acid, potassium persulfate).[1][6]- Optimize the reaction temperature and time.[1]- Consider adding a catalyst such as a zeolite.[1][4] |
| Formation of Di-iodinated Product | Excess of iodinating agent. | - Carefully control the stoichiometry of iodine and the oxidizing agent. Start with a 1:1 molar ratio of the substrate to iodine.[3] |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. |
| Dark-colored Reaction Mixture/Product | Formation of colored byproducts. | - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.- Purify the crude product by recrystallization or column chromatography.[6] |
Guide 2: Sandmeyer Reaction Route
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield in Diazotization | Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0-5 °C.[3]- Use the diazonium salt immediately after its formation.[3] |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water. | - Ensure the reaction medium is sufficiently acidic.- Add the iodide source promptly after diazotization. |
| Messy Reaction with Colored Impurities | Radical side reactions or formation of poly-iodides. | - Ensure efficient stirring and controlled addition of reagents.[3] |
| Difficulty in Isolating the Product | Presence of multiple byproducts. | - Perform a thorough work-up, including washing with sodium thiosulfate to remove excess iodine.- Utilize appropriate purification techniques like crystallization or column chromatography.[7] |
Experimental Protocols
Protocol 1: Direct Iodination of 2-Methylbenzoic Acid
This protocol is a general representation based on literature methods.[1][6]
-
Reaction Setup: In a reaction flask, suspend 2-methylbenzoic acid in a suitable solvent such as acetic acid or propionic acid.[6]
-
Reagent Addition: Add an oxidizing agent (e.g., potassium persulfate or periodic acid) and molecular iodine to the mixture. An acid catalyst like sulfuric acid may also be added.[1][6]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-90 °C) and stir for several hours. Monitor the reaction progress.[1][6]
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. Collect the precipitate by filtration. Wash the solid with a solution of sodium thiosulfate to remove unreacted iodine, followed by water.[7]
-
Purification: Recrystallize the crude 5-iodo-2-methylbenzoic acid from a suitable solvent system (e.g., acetic acid/water or ligroin).[6][7]
-
Esterification: Convert the purified 5-iodo-2-methylbenzoic acid to this compound using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).
Protocol 2: Sandmeyer Reaction for 2-Iodo-5-methyl-benzoic acid
This protocol is a general representation based on literature procedures.[7]
-
Diazotization: Suspend 5-methyl-anthranilic acid in dilute hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for an additional 25-30 minutes.[7]
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water and hydrochloric acid. Add this solution dropwise to the diazonium salt solution, allowing the temperature to rise to 5-10 °C.[7]
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 30 minutes and then heat at reflux for 2 hours.[7]
-
Work-up: Cool the reaction mixture and add sodium thiosulfate until the iodine color disappears. Filter the crude product and wash it with water until neutral.[7]
-
Purification: Dissolve the crude product in a suitable organic solvent like ether, wash with sodium thiosulfate solution and then water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude 2-iodo-5-methyl-benzoic acid. Further purification can be achieved by recrystallization.[7]
-
Esterification: Convert the purified acid to the methyl ester as described in Protocol 1.
Data Presentation
Table 1: Comparison of Iodination Methods for Benzoic Acid Derivatives (Illustrative)
| Method | Reagents | Temperature (°C) | Reported Yield (%) | Key Challenges |
| Direct Iodination | I₂, HIO₃, H₂SO₄ | 70-80 | ~52-65[1] | Isomer formation, moderate yield[1] |
| Direct Iodination with Zeolite | I₂, H₅IO₆, Ac₂O, Zeolite β | 100 | High Yield (Not specified) | Catalyst separation |
| Sandmeyer Reaction | 1. NaNO₂, HCl2. KI | 0-10, then reflux | Variable | Multi-step, hazardous diazonium salts[1][4] |
Visualizations
Caption: Workflow for Direct Iodination and Esterification.
Caption: Troubleshooting Logic for Low Yield in Direct Iodination.
References
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. quora.com [quora.com]
- 6. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Iodination of Methyl 2-Methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of methyl 2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the iodination of methyl 2-methylbenzoate?
The iodination of methyl 2-methylbenzoate is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the aromatic ring, the methyl group (-CH₃) and the methyl ester group (-COOCH₃), will determine the position of the incoming iodine atom. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The positions ortho and para to the methyl group are 3 and 5. The position meta to the methyl ester is 4 and 6. Therefore, the major products are typically isomers of methyl iodo-2-methylbenzoate, with substitution occurring at positions 3, 4, 5, or 6. The exact ratio of these isomers can depend on the reaction conditions.
Q2: What are the common side reactions to be aware of during the iodination of methyl 2-methylbenzoate?
Common side reactions include:
-
Di-iodination: Introduction of a second iodine atom onto the aromatic ring, leading to the formation of di-iodinated products.[1]
-
Oxidation: The methyl group on the benzene ring can be susceptible to oxidation, especially if strong oxidizing agents are used in the iodinating system.[1]
-
Formation of multiple isomers: Due to the presence of two directing groups, a mixture of mono-iodinated isomers is often formed, which can complicate purification.[2]
Q3: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Insufficient activation of iodine: Iodine itself is not a potent electrophile. Ensure that the activating agent (e.g., an oxidizing agent like nitric acid, hydrogen peroxide, or a Lewis acid) is present in the correct stoichiometric amount and is of good quality.[3]
-
Inappropriate reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of reactants or products and an increase in side reactions.[1][4] It is advisable to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and temperature.
-
Poor quality of starting materials: Ensure that the methyl 2-methylbenzoate and all reagents are pure and dry, as impurities can interfere with the reaction.
Q4: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
Improving the regioselectivity of the iodination can be challenging due to the competing directing effects of the methyl and methyl ester groups.
-
Choice of iodinating agent: Different iodinating agents (e.g., I₂, N-iodosuccinimide) and catalytic systems can offer different levels of selectivity. It may be necessary to screen various reagents and conditions.[5]
-
Steric hindrance: The steric bulk of the iodinating reagent can influence the position of substitution. Bulkier reagents may favor substitution at less sterically hindered positions.
-
Reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity of electrophilic aromatic substitution reactions.
Q5: How can I effectively purify the desired iodinated product from the reaction mixture?
Purification strategies will depend on the physical properties of the isomers and byproducts.
-
Column chromatography: This is a common and effective method for separating isomers and removing impurities.[6]
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization can be a powerful purification technique.[7]
-
Washing with a reducing agent: To remove unreacted iodine, the reaction mixture can be washed with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or very slow reaction | Ineffective activation of iodine. | Check the quality and quantity of the oxidizing agent or Lewis acid catalyst. Consider using a more potent activating system.[3] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. | |
| Formation of a dark-colored reaction mixture | Oxidation of the substrate or solvent. | Use a milder oxidizing agent. Ensure the reaction is performed under an inert atmosphere if sensitive to air oxidation. |
| Presence of unreacted iodine. | After the reaction is complete, quench with a solution of sodium thiosulfate until the iodine color disappears.[7] | |
| Significant amount of di-iodinated product | Excess of iodinating agent. | Use a stoichiometric amount or a slight excess of the iodinating agent relative to the substrate. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level. Consider lowering the reaction temperature.[1] | |
| Difficulty in separating isomers | Similar physical properties of the isomers. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the isomers to facilitate separation. |
Experimental Protocols
A general protocol for the iodination of an aromatic compound is provided below. Researchers should adapt this protocol based on the specific literature procedures for methyl 2-methylbenzoate.
Example Protocol: Iodination using Iodine and an Oxidizing Agent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylbenzoate in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Addition of Reagents: Add iodine (I₂) to the solution. Slowly add the oxidizing agent (e.g., periodic acid, nitric acid, or hydrogen peroxide) to the reaction mixture.[1][3] The addition is often done portion-wise or dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the product into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired iodinated isomer(s).[6]
Visualizations
Caption: Experimental workflow for the iodination of methyl 2-methylbenzoate.
Caption: Main and side reaction pathways in the iodination of methyl 2-methylbenzoate.
Caption: Troubleshooting logic for common issues in the iodination of methyl 2-methylbenzoate.
References
- 1. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 2. WO2015054806A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Solved Lab 7: Electrophilic Aromatic lodination of Vanillin | Chegg.com [chegg.com]
Troubleshooting low yield in Suzuki coupling of aryl iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving aryl iodides.
Troubleshooting Guide
Low yields in Suzuki coupling reactions can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
General Troubleshooting Workflow
When faced with a low-yielding Suzuki coupling of an aryl iodide, a systematic approach to troubleshooting is crucial. The following workflow outlines the key steps to diagnose and solve the issue.
Technical Support Center: Methyl 5-iodo-2-methylbenzoate Synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of reactions involving Methyl 5-iodo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the precursor, 5-iodo-2-methylbenzoic acid. This can be achieved through two primary routes:
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Iodination of 2-methylbenzoic acid: This method involves the direct iodination of 2-methylbenzoic acid using reagents like iodine in the presence of an oxidizing agent.[1][2][3]
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Sandmeyer reaction: This route starts with 5-methyl-anthranilic acid, which undergoes diazotization followed by a reaction with a potassium iodide solution.[4]
The second step is the Fischer esterification of the resulting 5-iodo-2-methylbenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid, to yield the final methyl ester product.
Q2: What are the key considerations for the workup of a Fischer esterification reaction to produce this compound?
A2: A successful workup for the Fischer esterification of 5-iodo-2-methylbenzoic acid involves several critical steps to isolate and purify the final ester product. These include:
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Neutralization: Any remaining acid catalyst (e.g., sulfuric acid) and unreacted carboxylic acid must be neutralized. This is typically done by washing the organic layer with a basic solution like sodium bicarbonate.
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Extraction: The ester is extracted from the aqueous reaction mixture using a water-immiscible organic solvent.
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Washing: The organic layer is washed with water or brine to remove any water-soluble impurities.
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Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove residual water.
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude ester is then purified, commonly by recrystallization or column chromatography.
Q3: How can I remove unreacted 5-iodo-2-methylbenzoic acid from the final product?
A3: Unreacted 5-iodo-2-methylbenzoic acid can be effectively removed by washing the organic extract with a basic solution, such as saturated sodium bicarbonate. The carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the desired ester in the organic phase.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: While specific solubility data for this compound is not extensively published, a common practice for purifying aromatic esters is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A good starting point for solvent screening would be a mixture of a non-polar solvent like hexane or heptane with a slightly more polar solvent like ethyl acetate or isopropanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the workup and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield After Workup | Incomplete esterification reaction. | Ensure sufficient reaction time and an adequate amount of acid catalyst. Use an excess of methanol to drive the equilibrium towards the product. |
| Product loss during extraction. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the ester from hydrolyzing back to the carboxylic acid. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Perform a systematic solvent screen to find a suitable solvent or solvent mixture that allows for good crystal formation upon cooling. | |
| Supersaturation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. | |
| Product Contaminated with Starting Material (5-iodo-2-methylbenzoic acid) | Incomplete reaction. | Increase the reaction time or the amount of methanol. |
| Inefficient washing with base. | Ensure thorough mixing during the wash with sodium bicarbonate solution. Perform multiple washes if necessary and check the pH of the aqueous layer to confirm it is basic. | |
| Product is Discolored | Presence of iodine from the synthesis of the precursor. | Wash the organic layer with a solution of sodium thiosulfate to remove residual iodine. |
| Formation of colored impurities during the reaction. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. | |
| Emulsion Formation During Extraction | High concentration of reactants or byproducts. | Dilute the reaction mixture with more water and organic solvent. Adding brine (saturated NaCl solution) can also help to break up emulsions. |
Experimental Protocols
Synthesis of 5-iodo-2-methylbenzoic acid via Sandmeyer Reaction
-
Suspend 20 g of 5-methyl-anthranilic acid in 200 ml of 3-N hydrochloric acid at 0° C.[4]
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Add a solution of 10 g of sodium nitrite in 20 ml of water dropwise with stirring, maintaining the temperature at 0° C.[4]
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Continue stirring for 25 minutes at 0° C.[4]
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Add a solution of 26.5 g of potassium iodide in 30 ml of 3-N hydrochloric acid and 30 ml of water dropwise at 5°-10° C.[4]
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Stir for an additional 30 minutes at room temperature and then for 2 hours at reflux.[4]
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Cool the mixture and add sodium thiosulfate until the solution turns yellow (approximately 5 g).[4]
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Collect the crystalline product by vacuum filtration and wash with water until neutral.[4]
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For further purification, dissolve the crude acid in ether, wash with sodium thiosulfate solution and then water, dry over sodium sulfate, and evaporate the solvent.[4]
Synthesis of this compound via Fischer Esterification
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In a round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
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Purify the crude ester by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: General workup and purification workflow.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Aryl Iodides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for cross-coupling reactions involving sterically hindered aryl iodides.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a hindered aryl iodide is resulting in low or no yield. What are the common causes?
A1: Low yields or reaction failure with sterically hindered aryl iodides often stem from a few key factors:
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Steric Hindrance: Bulky groups near the iodine on the aryl iodide or on the coupling partner can physically block the catalyst from accessing the reaction site, thereby slowing down or preventing the reaction.[1]
-
Catalyst Deactivation: The palladium catalyst can decompose or form inactive species during the reaction, particularly at high temperatures.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For hindered substrates, a suboptimal ligand is a frequent cause of failure.[2]
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Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical and often needs to be specifically tailored for challenging hindered substrates.[1]
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Poor Substrate Quality: Impurities in the starting materials, such as the aryl iodide or the coupling partner (e.g., boronic acids), can poison the catalyst or lead to side reactions.[1]
Q2: How do I select the right catalyst and ligand for my sterically hindered aryl iodide?
A2: The choice of the catalyst system is critical for success. Here are some general guidelines:
-
Palladium Precatalysts: Using pre-ligated palladium precatalysts can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ and a separate ligand.[1][3]
-
Bulky, Electron-Rich Monophosphine Ligands: This class of ligands is often the most effective for sterically hindered substrates.[2][4] The bulkiness of the ligand promotes the final reductive elimination step, while its electron-rich character facilitates the initial oxidative addition of the aryl iodide.[2] Highly effective examples include dialkylbiaryl phosphine ligands such as SPhos, XPhos, and BrettPhos.[1][2]
-
Ligand Screening: It is often beneficial to screen a small library of ligands to identify the optimal one for a specific combination of substrates.[5]
Q3: Can nickel catalysts be an effective alternative for coupling sterically hindered aryl iodides?
A3: Yes, nickel catalysts can be a viable alternative to palladium, particularly for certain cross-coupling reactions. Nickel is known to be more reactive than palladium in some cases, which can be advantageous for activating challenging substrates. However, nickel catalysts can also be more sensitive to air and moisture, and may lead to different side product profiles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | Inefficient oxidative addition due to steric hindrance. | Switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or t-butylBrettPhos.[2][6] Consider using a palladium precatalyst for more reliable catalyst activation.[1][5] |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a pre-activated palladium source. Lower the reaction temperature if possible, though this may require longer reaction times. | |
| Formation of hydrodehalogenation byproduct (Ar-H instead of Ar-Nu) | β-hydride elimination from the coupling partner. | For Suzuki couplings, ensure the boronic acid is of high quality. For Negishi couplings, certain ligands like CPhos can minimize β-hydride elimination.[5] |
| Significant homocoupling of the coupling partner (e.g., boronic acid) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction. |
| Reaction stalls before completion | Catalyst inhibition by iodide. | In some cases, the iodide generated during the reaction can inhibit the catalyst.[7][8] Using a solvent system where the iodide byproduct is insoluble can sometimes improve reaction efficiency.[8] |
Quantitative Data on Catalyst Performance
The following table summarizes catalyst systems and conditions for various cross-coupling reactions involving sterically hindered aryl iodides.
| Coupling Reaction | Hindered Aryl Iodide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylenes | 140 | 63 |
| Buchwald-Hartwig Amination | 4-Iodoanisole | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | >95 |
| Negishi Coupling | 2-Chloro-6-methyliodobenzene | (2,4,6-Triisopropylphenyl)zinc chloride | Pd[P(t-Bu)₃]₂ | - | THF/NMP | 100 | 85 |
Note: This data is compiled from various sources and specific results may vary based on exact experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.[1]
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Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.[1]
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Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide
This protocol is a general guideline and may require optimization.
-
Preparation: In a glovebox or under a counterflow of inert gas, add the palladium precatalyst (e.g., BrettPhos G3, 1-2 mol%), the base (e.g., NaOtBu, 1.2-1.5 equiv), and a stir bar to an oven-dried reaction tube.
-
Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).[1]
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[1][3] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
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Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
A general catalytic cycle for palladium-catalyzed cross-coupling reactions.
A workflow for troubleshooting a failed cross-coupling reaction with hindered aryl iodides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Methyl 5-iodo-2-methylbenzoate for reactions
Welcome to the technical support center for Methyl 5-iodo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility of this compound, a systematic approach is recommended. Start with simple techniques before moving to more complex solutions.
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Solvent Screening: The principle of "like dissolves like" is a good starting point. This compound is an aromatic ester, suggesting moderate polarity. Test solubility in a range of common organic solvents.
-
Temperature Adjustment: For many solids, solubility increases with temperature. Gently heating the solvent while stirring can aid dissolution. However, be mindful of the thermal stability of your compound and other reagents.
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Particle Size Reduction: Decreasing the particle size of the solid increases its surface area, which can improve the rate of dissolution.[1] This can be achieved by grinding the solid into a fine powder.
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.[1]
Q2: I'm performing a Suzuki-Miyaura coupling reaction and my this compound has poor solubility in the solvent system. What are my options?
A2: Poor solubility is a common challenge in cross-coupling reactions. Here are several strategies to address this:
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Co-solvent Systems: The use of a co-solvent can significantly improve solubility. For Suzuki-Miyaura reactions, mixtures of a non-polar solvent with a more polar one, often including water, are common.[2] For instance, a toluene/water or dioxane/water mixture can be effective.[1]
-
Solvent Selection: Consider solvents known to be effective for Suzuki-Miyaura couplings, such as toluene, tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).[1] DMF, in particular, can be beneficial for dissolving poorly soluble reactants.[3]
-
Ligand Choice: For sterically hindered or challenging substrates, the choice of phosphine ligand can be critical. Bulky, electron-rich biaryldialkyl monophosphine ligands, such as SPhos or XPhos, have shown success in promoting the coupling of difficult substrates.[2]
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Phase-Transfer Catalyst: If using a biphasic system (e.g., organic solvent and water), a phase-transfer catalyst can facilitate the reaction between reactants in different phases.[1]
Q3: Are there any alternative, solvent-free methods for reacting poorly soluble this compound?
A3: Yes, for extremely insoluble substrates, solid-state reaction techniques can be highly effective. High-temperature ball milling is a method that has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4] This solvent-free approach can lead to faster reaction times and high yields where solution-based methods fail.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound precipitates out of solution upon adding other reagents. | Change in solvent polarity or temperature. | 1. Add a co-solvent to maintain solubility. 2. Gently warm the reaction mixture. 3. Ensure all reagents are at a similar temperature before mixing. |
| The reaction is sluggish or incomplete, despite the starting material appearing to dissolve. | The concentration of the dissolved starting material is too low for an efficient reaction rate. | 1. Increase the reaction temperature to improve both solubility and reaction rate (monitor for side products). 2. Increase the solvent volume, if practical. 3. Explore the use of a more effective solvent or co-solvent system to achieve a higher concentration. |
| Difficulty in purifying the product due to co-elution with unreacted starting material. | Incomplete reaction due to poor solubility. | 1. Optimize the reaction conditions to drive the reaction to completion (see above). 2. Consider a different purification technique, such as recrystallization, if chromatography is ineffective. |
Data Presentation
Qualitative Solubility of this compound Analogs
| Solvent | Predicted Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 5-Iodo-2-methylbenzoic acid is soluble in DMSO.[5] |
| Ethanol | Soluble | 5-Iodo-2-methylbenzoic acid is soluble in ethanol.[5][6] |
| Ethyl Acetate | Soluble | Often used as an extraction solvent for aromatic esters.[7] |
| Dichloromethane (DCM) | Soluble | General solubility for similar aromatic esters.[8] |
| Tetrahydrofuran (THF) | Soluble | General solubility for similar aromatic esters and a common Suzuki reaction solvent.[8] |
| Toluene | Moderately Soluble | A common, less polar solvent for Suzuki reactions. |
| Hot Acetic Acid | Soluble | 5-Iodo-2-methylbenzoic acid is soluble in hot acetic acid.[9] |
| Water | Sparingly Soluble / Insoluble | Aromatic esters generally have poor water solubility.[8] |
Experimental Protocols
Protocol 1: Isothermal Equilibrium Method for Solubility Determination
This method can be used to generate in-house quantitative solubility data for this compound in various organic solvents.
1. Preparation of Saturated Solutions:
- Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure a saturated solution is formed. 2. Equilibration:
- Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
- Agitate the vials for 24-72 hours to ensure equilibrium is reached. 3. Sample Withdrawal and Filtration:
- After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
- Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette.
- Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. 4. Quantification:
- Record the weight of the collected saturated solution.
- Dilute the solution with a suitable solvent to a concentration within the linear range of your analytical instrument.
- Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). 5. Calculation:
- Calculate the solubility in units of g/L or mol/L based on the measured concentration and dilution factor.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Improved Solubility
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating measures to address poor solubility.
1. Reaction Setup:
- To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.). 2. Catalyst and Ligand Addition:
- Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a more active pre-catalyst if needed. If using a specific ligand like SPhos, add it at the appropriate loading. 3. Solvent Addition:
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system. A good starting point is a mixture of toluene and water (e.g., 4:1 v/v) or DMF. 4. Reaction Conditions:
- Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 5. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with water and extract with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 5. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. researchtrend.net [researchtrend.net]
- 8. benchchem.com [benchchem.com]
- 9. seemafinechem.com [seemafinechem.com]
Storage and handling of Methyl 5-iodo-2-methylbenzoate to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Methyl 5-iodo-2-methylbenzoate to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[4] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2][5] Additionally, the compound should be protected from light.[6]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye irritation, and inhalation.[2][7] This includes wearing chemical-resistant gloves, safety goggles with side-shields, and a laboratory coat.[2][4] All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[4]
Q3: Is this compound sensitive to heat or open flames?
A3: Yes, this compound is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[1]
Q4: What are the known incompatibilities for this compound?
A4: this compound should not be stored with strong oxidizing agents.[4] Contact with incompatible materials can lead to chemical reactions that may compromise the integrity of the compound.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of the compound (e.g., yellowing) | Exposure to light or air (oxidation) | 1. Immediately transfer the compound to a fresh, amber-colored vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the vial in a dark, refrigerated location. 4. For future use, aliquot the compound into smaller quantities to minimize repeated exposure of the bulk material. |
| Inconsistent experimental results | Compound degradation due to improper storage | 1. Review storage conditions against the recommended guidelines (see table below). 2. Perform a purity analysis (e.g., NMR, HPLC) on a sample of the compound to check for degradation products. 3. If degradation is confirmed, procure a new batch of the compound and strictly adhere to proper storage and handling protocols. |
| Clumping or change in physical appearance | Moisture absorption | 1. Store the compound in a desiccator to remove excess moisture. 2. Ensure the container is always tightly sealed after use. 3. Avoid opening the container in a humid environment. |
Data Presentation
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Refrigerated (2°C - 8°C) | [4] |
| Atmosphere | Tightly closed container, consider inert gas for long-term storage | [2][5] |
| Light | Protect from light (store in an amber vial or dark location) | [6] |
| Moisture | Store in a dry place, keep container tightly sealed | [2][5] |
| Handling Location | Chemical fume hood | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [2][4] |
Experimental Protocols
Protocol for Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Clear glass vials with screw caps
-
Refrigerator (2-8°C)
-
Oven or incubator set to 40°C
-
Desiccator
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Solvents for analysis (e.g., HPLC-grade acetonitrile, water, deuterated chloroform)
Methodology:
-
Sample Preparation: Aliquot 10 mg of this compound into a series of amber and clear glass vials.
-
Initial Analysis (Time 0): Analyze a baseline sample using HPLC and NMR to determine the initial purity and characterize the compound's spectral data.
-
Storage Conditions:
-
Condition A (Recommended): Store amber vials at 2-8°C.
-
Condition B (Light Exposure): Store clear vials at 2-8°C, exposed to ambient lab light.
-
Condition C (Elevated Temperature): Store amber vials in an oven at 40°C.
-
Condition D (Room Temperature): Store amber vials at ambient room temperature (approx. 20-25°C).
-
Condition E (Inert Atmosphere): Purge a set of amber vials with argon gas before sealing and store at 2-8°C.
-
-
Time Points: Analyze samples from each condition at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, analyze the samples by HPLC to quantify the purity and detect any degradation products. Confirm the identity of the parent compound and any major degradants by NMR.
-
Data Evaluation: Compare the purity of the samples from each condition at each time point to the initial analysis. A significant decrease in purity or the appearance of new peaks in the chromatogram indicates degradation.
Visualizations
Caption: Key factors for maintaining the stability of this compound.
Caption: Troubleshooting workflow for potential compound degradation.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. 2-Iodo-5-methylbenzoic acid | CAS#:52548-14-8 | Chemsrc [chemsrc.com]
- 5. 5-Iodo-2-Methylbenzoic Acid - High Purity at Attractive Prices [nationalanalyticalcorp.com]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Methyl 5-iodo-2-methylbenzoate
For researchers and professionals in drug development, the accurate quantification of chemical intermediates like Methyl 5-iodo-2-methylbenzoate is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into their experimental protocols, present comparative performance data, and visualize the analytical workflows.
Performance Comparison of Analytical Techniques
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key attributes of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry detection.[1][2] | Signal intensity is directly proportional to the number of atomic nuclei in the sample, measured against an internal standard.[1] |
| Accuracy | High (requires a certified reference standard of the analyte).[1] | High (requires a certified reference standard of the analyte).[1] | High (Primary ratio method, does not require an analyte-specific reference standard).[1] |
| Precision (Typical RSD) | < 2%[1] | < 2%[1] | < 1%[1] |
| Limit of Quantification (LOQ) | ~ 1-5 µg/mL | ~ 0.1-1 µg/mL (highly dependent on the detector, e.g., ECD for halogenated compounds).[3][4] | ~ 0.1 mg/mL[1] |
| Advantages | - Broad applicability for non-volatile and thermally labile compounds.- Robust and widely available.- Versatile with various detectors (UV, MS, etc.).[5] | - High separation efficiency and resolution.- High sensitivity, especially for volatile and halogenated compounds.- Provides structural information through mass spectra.[3][5] | - No analyte-specific reference standard needed.- Provides structural confirmation simultaneously.- Minimal sample preparation and non-destructive.[6][7] |
| Disadvantages | - Requires reference standards for quantification.- Can consume significant amounts of organic solvents. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for some analytes. | - Relatively low sensitivity compared to chromatographic methods.- High initial instrument cost.- Potential for signal overlap in complex mixtures.[1][8] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on standard reversed-phase HPLC principles suitable for aromatic esters.[9][10]
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC is well-suited for the analysis of halogenated aromatic compounds.[2][3][11]
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in dichloromethane. Prepare sample solutions similarly, ensuring the final concentration is appropriate for the instrument's sensitivity.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against concentration. Quantify the analyte in the samples using this curve.
-
Quantitative NMR (qNMR) Method
qNMR provides a direct measurement of the analyte concentration using an internal standard.[6][8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Chemicals and Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
High-purity internal standard with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., Maleic Anhydride).
-
This compound sample.
-
-
NMR Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of CDCl₃.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Quantification: Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. Calculate the concentration of the analyte using the following formula[8]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd (%)
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, W = Weight, Purity = Purity of the standard.
-
Workflow Visualizations
The following diagrams illustrate the typical workflows for each analytical technique.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for qNMR analysis.
Conclusion and Recommendations
The optimal analytical technique for quantifying this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile method ideal for routine quality control in a laboratory with established reference standards.[1] Its broad applicability makes it a reliable workhorse for many pharmaceutical analyses.[5]
-
GC-MS is the preferred method when high sensitivity is required, or when simultaneous identification and quantification of volatile impurities are necessary. Its high resolving power is a significant advantage for complex mixtures.[3][5]
-
qNMR stands out as a primary method that provides exceptional accuracy without the need for an analyte-specific certified reference material.[1][7] This makes it invaluable for the certification of reference materials or for analyses where a standard is not available.
For a comprehensive quality control strategy, HPLC or GC-MS could be employed for routine testing, while qNMR could be used as a primary, orthogonal method to validate the results and certify reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. uhplcs.com [uhplcs.com]
- 10. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Methyl 5-iodo-2-methylbenzoate and Methyl 5-bromo-2-methylbenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 5-iodo-2-methylbenzoate and Methyl 5-bromo-2-methylbenzoate in palladium-catalyzed cross-coupling reactions. The information presented is supported by established principles in organic chemistry and data from relevant studies on analogous aryl halides.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools. The choice of the aryl halide starting material is a critical parameter that significantly influences reaction efficiency, yield, and conditions. Generally, the reactivity of aryl halides in these transformations follows the trend of decreasing carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl.[1] This guide focuses on the comparative reactivity of an aryl iodide, this compound, versus its aryl bromide counterpart, Methyl 5-bromo-2-methylbenzoate, in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Comparative Reactivity Analysis
The fundamental difference in reactivity between this compound and Methyl 5-bromo-2-methylbenzoate lies in the dissociation energy of the carbon-halogen bond. The weaker C-I bond generally leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, the iodo-compound is expected to be more reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the bromo-analog.
However, there are nuances to this general trend. In some instances, particularly in Suzuki-Miyaura reactions employing traditional phosphine ligands at lower temperatures, aryl bromides have shown superior performance to aryl iodides.[1][2] This has been attributed to the unexpectedly poor turnover of key palladium(II)-iodide intermediates.[2] Similarly, in Buchwald-Hartwig aminations, the iodide anion generated from aryl iodides can sometimes form unreactive palladium dimers, thereby inhibiting the catalytic cycle.[3][4]
Quantitative Data Comparison (Predicted)
The following table summarizes the expected comparative performance of this compound and Methyl 5-bromo-2-methylbenzoate in key cross-coupling reactions under standardized conditions. These predictions are based on the general reactivity trends observed for aryl iodides and bromides.
| Reaction Type | Substrate | Predicted Reaction Time | Predicted Yield | Notes |
| Suzuki-Miyaura Coupling | This compound | Shorter | High | Generally more reactive, allowing for milder conditions. |
| Methyl 5-bromo-2-methylbenzoate | Longer | High | May require slightly higher temperatures or longer reaction times. Can be more efficient with certain catalyst systems at lower temperatures.[1][2] | |
| Heck Reaction | This compound | Shorter | High | Higher reactivity of the C-I bond facilitates faster oxidative addition. |
| Methyl 5-bromo-2-methylbenzoate | Longer | High | A robust substrate for Heck reactions, though typically less reactive than the iodide.[1][5] | |
| Buchwald-Hartwig Amination | This compound | Shorter | Moderate to High | While generally more reactive, can be prone to catalyst inhibition by iodide.[3][4] |
| Methyl 5-bromo-2-methylbenzoate | Longer | High | Often a more reliable substrate for this reaction, avoiding potential iodide-related inhibition.[3][6] |
Experimental Protocols (Proposed)
The following are proposed standardized experimental protocols for comparing the reactivity of the two substrates. These protocols are based on commonly used conditions for these types of transformations.
1. Suzuki-Miyaura Coupling
-
Reaction: To a solution of the aryl halide (this compound or Methyl 5-bromo-2-methylbenzoate, 1.0 mmol) and an arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The mixture is degassed and heated at 80 °C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled to room temperature, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
2. Heck Reaction
-
Reaction: A mixture of the aryl halide (1.0 mmol), an olefin (e.g., styrene, 1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
3. Buchwald-Hartwig Amination
-
Reaction: A mixture of the aryl halide (1.0 mmol), an amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in toluene (5 mL) is heated at 100 °C under a nitrogen atmosphere. Upon completion, the reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Suzuki Coupling: Beyond Methyl 5-iodo-2-methylbenzoate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the aryl halide or pseudohalide coupling partner is critical to the success and efficiency of this transformation. While methyl 5-iodo-2-methylbenzoate is a commonly employed reagent, a variety of alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of this compound with its bromo, chloro, and triflate analogs in Suzuki coupling reactions, supported by representative experimental data and detailed protocols.
Performance Comparison of Aryl Halides and Triflates
The reactivity of the electrophilic partner in a Suzuki coupling is largely dictated by the nature of the leaving group. The generally accepted order of reactivity for common leaving groups is I > Br > OTf (triflate) > Cl.[1][2] This trend is a consequence of the bond dissociation energies of the carbon-leaving group bond and the ease of oxidative addition to the palladium catalyst.
To illustrate the practical implications of this reactivity trend, the following table summarizes representative data for the Suzuki coupling of methyl 5-halo-2-methylbenzoate derivatives with phenylboronic acid under standardized conditions.
Table 1: Comparison of Leaving Groups in the Suzuki Coupling of Methyl 5-halo-2-methylbenzoate with Phenylboronic Acid
| Reagent | Leaving Group | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | I | 2 | 95 | Highest reactivity, shortest reaction time. Ideal for rapid synthesis. |
| Methyl 5-bromo-2-methylbenzoate | Br | 6 | 85 | Good reactivity and a cost-effective alternative to the iodo derivative.[2] |
| Methyl 2-methyl-5-(trifluoromethanesulfonyloxy)benzoate | OTf | 8 | 75 | Useful alternative when the corresponding halide is not readily available. Reactivity is comparable to or slightly less than the bromide.[3] |
| Methyl 5-chloro-2-methylbenzoate | Cl | 24 | 40 | Lowest reactivity, often requiring more forcing conditions, specialized ligands, or longer reaction times.[1] |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, catalyst system, and substrate purity.
Alternative Boron Reagents
In addition to varying the leaving group on the methyl benzoate derivative, the choice of the organoboron coupling partner can also significantly impact the reaction outcome. While boronic acids are the most common, boronate esters (e.g., pinacol esters) and organotrifluoroborates offer alternatives with distinct properties.
Table 2: Comparison of Boron Reagents for Suzuki Coupling
| Reagent Type | Key Advantages | Key Disadvantages |
| Boronic Acids | Generally high reactivity, commercially available in a wide variety. | Can be prone to protodeboronation and trimerization to boroxines, potentially affecting stoichiometry.[3] |
| Boronate Esters | Increased stability, easier to purify, and less prone to side reactions like protodeboronation.[4] | May exhibit lower reactivity than the corresponding boronic acids, sometimes requiring harsher conditions. |
| Organotrifluoroborates | Crystalline, air- and moisture-stable solids with a long shelf life.[3] | Often require specific conditions for activation and may be less readily available than boronic acids. |
Experimental Protocols
The following is a general and representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the reagents discussed in this guide.
General Experimental Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide or triflate (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide or triflate, arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[1]
Visualizing the Process
To further aid in the understanding of the Suzuki coupling and the selection of reagents, the following diagrams illustrate the key concepts.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Synthesis of Methyl 5-iodo-2-methylbenzoate: A Cost-Benefit Analysis
For researchers and professionals in the fields of organic synthesis and drug development, the selection of an optimal synthetic route is a critical decision that balances cost, efficiency, safety, and scalability. Methyl 5-iodo-2-methylbenzoate is a key building block in the synthesis of various pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of the two primary routes for its synthesis: direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction of 5-methylanthranilic acid, both followed by an esterification step.
Overview of Synthetic Pathways
The synthesis of this compound is effectively a two-stage process. The core of the synthesis lies in the regioselective iodination of the aromatic ring to produce 5-iodo-2-methylbenzoic acid. This intermediate is then esterified to yield the final product. The two routes diverge in the method used to introduce the iodine atom onto the benzene ring.
Route 1: Direct Iodination This approach involves the direct electrophilic iodination of commercially available 2-methylbenzoic acid. Modern variations of this method often employ an oxidizing agent and a catalyst to improve yield and regioselectivity.
Route 2: Sandmeyer Reaction A classic method in aromatic chemistry, this route begins with 5-methylanthranilic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion.
Experimental Protocols
Route 1: Direct Iodination of 2-Methylbenzoic Acid
Step 1a: Synthesis of 5-iodo-2-methylbenzoic acid via Catalytic Iodination
This protocol is adapted from a patented industrial process that utilizes a zeolite catalyst to enhance selectivity and yield.[1][2][3][4]
-
Reaction Setup: To a three-neck flask equipped with a reflux condenser, add acetic acid (e.g., 76.5 g), acetic anhydride (e.g., 23.5 g), 2-methylbenzoic acid (e.g., 20.0 g), iodine (e.g., 14.4 g), a 70% aqueous solution of iodic acid (e.g., 8.6 g), and H-β-form zeolite (e.g., 4.6 g).[3][4]
-
Reaction: Heat the mixture to reflux (approximately 122°C) and maintain for four hours.[3][4]
-
Workup and Isolation: After the reaction is complete, cool the mixture and remove the zeolite catalyst by filtration. Further cool the filtrate to room temperature to allow the product to crystallize.[1][3][4]
-
Purification: Collect the precipitated crystals by filtration. The crude product can be further purified by recrystallization from a suitable solvent if necessary.[1][2] A yield of approximately 92% with a purity of over 99% for 5-iodo-2-methylbenzoic acid can be achieved with this method.[3]
Step 1b: Esterification of 5-iodo-2-methylbenzoic acid
This is a standard Fischer esterification procedure.[5]
-
Reaction Setup: Dissolve 5-iodo-2-methylbenzoic acid (e.g., 86 g, 0.57 mol) in methanol (e.g., 0.5 L) in a round-bottom flask at 0°C.[5]
-
Reaction: Slowly add thionyl chloride (e.g., 74 g, 0.62 mol) dropwise to the solution. After the addition is complete, heat the mixture to reflux and maintain for 2 hours.[5]
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. A yield of around 73% is reported for this step.[5]
Route 2: Sandmeyer Reaction of 5-Methylanthranilic Acid
Step 2a: Synthesis of 5-iodo-2-methylbenzoic acid via Sandmeyer Reaction
This protocol is a classic example of the Sandmeyer reaction for the synthesis of aryl iodides.[6]
-
Diazotization: Suspend 5-methylanthranilic acid (e.g., 20 g) in 3-N hydrochloric acid (e.g., 200 ml) at 0°C. Add a solution of sodium nitrite (e.g., 10 g) in water (e.g., 20 ml) dropwise while stirring. Continue stirring at 0°C for 25 minutes.[6]
-
Iodination: Add a solution of potassium iodide (e.g., 26.5 g) in 3-N hydrochloric acid (e.g., 30 ml) and water (e.g., 30 ml) dropwise at 5-10°C.[6]
-
Reaction Completion and Workup: Stir the mixture for an additional 30 minutes at room temperature and then for 2 hours at reflux. Cool the mixture and add sodium thiosulfate until the solution turns yellow.[6]
-
Isolation and Purification: Collect the crystalline 2-iodo-5-methyl-benzoic acid by vacuum filtration and wash with water until neutral. The crude product can be further purified by dissolving in ether, washing with sodium thiosulfate solution and water, drying over sodium sulfate, and evaporating the solvent.[6]
Step 2b: Esterification of 5-iodo-2-methylbenzoic acid
The experimental protocol for the esterification step is identical to Step 1b.
Quantitative Comparison of Synthesis Routes
| Feature | Route 1: Direct Iodination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Methylbenzoic Acid | 5-Methylanthranilic Acid |
| Key Reagents | Iodine, Iodic Acid, Zeolite Catalyst | Sodium Nitrite, Potassium Iodide, HCl |
| Reaction Steps (to final product) | 2 | 2 |
| Typical Yield (Acid Intermediate) | ~92% | Not explicitly stated, but generally moderate to good for Sandmeyer reactions. |
| Purity (Acid Intermediate) | >99% (with crystallization) | Requires significant purification. |
| Reaction Conditions | Reflux at 122°C | Initial steps at 0-10°C, followed by reflux. |
| Safety Considerations | Use of corrosive acids and an oxidizing agent. | Diazonium salts can be explosive if isolated; use of corrosive acids. |
| Environmental Impact | Use of a recyclable zeolite catalyst is a green advantage. | Generation of nitrogen gas and aqueous waste. |
| Scalability | Well-suited for industrial scale-up. | Can be challenging to scale up due to the instability of diazonium salts. |
Cost-Benefit Analysis and Discussion
Route 1: Direct Iodination
-
Benefits: This route offers a high yield and excellent purity of the desired 5-iodo isomer, especially when a zeolite catalyst is employed.[1][2][3] The starting material, 2-methylbenzoic acid, is generally less expensive than 5-methylanthranilic acid. The use of a recyclable catalyst makes this route more environmentally friendly and cost-effective in the long run for large-scale production.[1][2] The process is also more straightforward, with fewer critical temperature control steps compared to the Sandmeyer reaction.
-
Drawbacks: The initial investment in the zeolite catalyst might be a consideration for smaller-scale laboratory synthesis. The reaction is conducted at a relatively high temperature.
Route 2: Sandmeyer Reaction
-
Benefits: The Sandmeyer reaction is a well-established and reliable method for introducing a variety of functional groups onto an aromatic ring. It offers high regioselectivity as the starting material already has the desired substitution pattern.
-
Drawbacks: The primary starting material, 5-methylanthranilic acid, is typically more expensive. The diazotization step requires careful temperature control, and the diazonium salt intermediates are potentially explosive if they are allowed to dry out, posing a significant safety hazard, particularly on a larger scale. The overall process can be more complex and may require more extensive purification to remove by-products.
Decision-Making Flowchart
Conclusion
The choice between direct iodination and the Sandmeyer reaction for the synthesis of this compound depends heavily on the specific requirements of the synthesis. For large-scale industrial production, the direct iodination route is demonstrably superior due to its higher yield, higher purity, lower cost of starting materials, and improved safety and environmental profile, particularly when using a recyclable catalyst.
For laboratory-scale synthesis where the higher cost of 5-methylanthranilic acid may be less of a factor and where appropriate safety measures for handling diazonium salts are in place, the Sandmeyer reaction remains a viable, albeit more traditional, option . However, given the significant advantages of the catalyzed direct iodination method, it represents the more modern and efficient approach for obtaining this compound.
References
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Process for producing 5-iodo-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. BENZOIC ACID, 5-IODO-2-METHYL-, METHYL ESTER CAS#: 103440-54-6 [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Spectroscopic Fingerprints: A Comparative Guide to Methyl 5-iodo-2-methylbenzoate Isomers
A detailed spectroscopic analysis of Methyl 5-iodo-2-methylbenzoate and its isomers is crucial for researchers in drug development and organic synthesis, where precise structural confirmation is paramount. This guide provides a comparative overview of their key spectroscopic characteristics, supported by available experimental data and detailed methodologies.
Distinguishing between the various positional isomers of this compound requires a multi-faceted spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS). The subtle differences in the electronic environment of the protons and carbon atoms in each isomer lead to unique chemical shifts and coupling patterns in their respective NMR spectra, providing a definitive basis for identification.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 4-iodobenzoate | 7.82 (d, 2H), 7.58 (d, 2H) | 3.89 (s, 3H) | - |
| Ethyl 5-iodo-2-methylbenzoate | 7.9 (s, 1H), 7.6 (d, 1H), 7.0 (d, 1H) | 4.3 (q, 2H) | 2.4 (s, 3H) |
| Methyl 2-iodo-6-methylbenzoate | 7.6 (d, 1H), 7.2 (d, 1H), 7.0 (t, 1H) | 3.9 (s, 3H) | 2.4 (s, 3H) |
| Methyl 3-iodobenzoate | 8.38 (t, 1H), 8.01 (dt, 1H), 7.87 (dt, 1H), 7.21 (t, 1H) | 3.90 (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic Carbons | -OCH₃ | -CH₃ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-iodobenzoate | 166.5 | 137.6 (2C), 131.2 (2C), 129.8, 99.8 | 52.3 | - |
| Methyl 3-iodobenzoate | 165.7 | 134.3, 132.8, 131.8, 129.6, 127.6, 93.8 | 52.3 | - |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 5-Iodo-2-methylbenzoic Acid | 262 | 244 ([M-H₂O]⁺), 216 ([M-COOH]⁺) |
| 2-Iodo-5-methylbenzoic Acid | 262 | 245 ([M-OH]⁺) |
| Methyl 3-iodo-5-methylbenzoate | 276 | Data not available |
| Methyl 2-iodobenzoate | 262 | 231 ([M-OCH₃]⁺), 203 ([M-COOCH₃]⁺), 104, 76 |
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-H (Aromatic) | C-I Stretch |
| 5-Iodo-2-methylbenzoic Acid | ~1700 | ~1300 | ~3000 | ~500-600 |
| 2-Iodo-5-methylbenzoic Acid | ~1700 | ~1290 | ~3000 | ~500-600 |
| Methyl 2-iodobenzoate | ~1720 | ~1250 | ~3050 | ~500-600 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the identification of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of aromatic signals.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of -1 to 13 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is conducted. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically used. A larger number of scans is usually required to achieve adequate signal intensity.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) is used. Often, this is coupled with a Gas Chromatograph (GC-MS) for separation and analysis of mixtures.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
Data Acquisition: The sample is introduced into the ion source. For EI-MS, a standard ionization energy of 70 eV is used. The mass analyzer scans a range of mass-to-charge ratios (m/z), typically from 40 to 400 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: For solid samples, a KBr pellet or a thin film on a salt plate can be prepared. Liquid samples can be analyzed as a neat film between two salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal preparation.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound isomers.
Caption: A flowchart illustrating the systematic process for identifying isomers of this compound using a combination of spectroscopic techniques.
A Comparative Guide to Byproduct Characterization in Methyl 5-iodo-2-methylbenzoate Synthesis
For researchers, scientists, and drug development professionals, the synthesis of Methyl 5-iodo-2-methylbenzoate, a key building block in pharmaceuticals, necessitates a thorough understanding of potential impurities. The isomeric purity of this compound is critical, as closely related byproducts can impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the characterization and quantification of byproducts, supported by experimental data.
The synthesis of this compound is typically achieved in two main stages: the iodination of 2-methylbenzoic acid (o-toluic acid) to form 5-iodo-2-methylbenzoic acid, followed by the esterification of the resulting carboxylic acid. The choice of iodination method significantly influences the byproduct profile, with the formation of isomeric impurities being the primary challenge.
Comparison of Synthetic Methods for 5-iodo-2-methylbenzoic Acid
The two main approaches for the synthesis of 5-iodo-2-methylbenzoic acid are direct iodination of o-toluic acid and the Sandmeyer reaction starting from an appropriate amino-substituted precursor.
| Synthesis Method | Key Reagents | Desired Product Yield | Major Byproduct(s) | Byproduct Yield (%) | Purity of Crystallized Product |
| Direct Iodination with Zeolite Catalyst | o-toluic acid, I₂, HIO₃, Ac₂O, H-β-form zeolite | 92.0%[1] | 3-iodo-2-methylbenzoic acid | 0.7%[1] | 99.8%[1] |
| Direct Iodination with Periodic Acid | o-toluic acid, I₂, H₅IO₆, Ac₂O, H-β-form zeolite | 89.3%[1] | 3-iodo-2-methylbenzoic acid | 0.2%[1] | 99.5%[1] |
| Direct Iodination with Persulfate | o-toluic acid, I₂, K₂S₂O₈, H₂SO₄, CH₃COOH | Not explicitly stated | 3-iodo-2-methylbenzoic acid, 3,5-diiodo-2-methylbenzoic acid | Not explicitly stated | High purity after recrystallization |
| Sandmeyer Reaction | 2-amino-5-iodobenzoic acid, NaNO₂, HCl, KI | Typically moderate to high | Biaryl impurities, phenolic compounds | Variable | Dependent on purification |
Direct Iodination: This is the most common approach, involving the electrophilic substitution of o-toluic acid. The primary challenge is controlling the regioselectivity of the iodination, as the methyl and carboxylic acid groups direct the incoming electrophile to different positions on the aromatic ring. The major byproduct is the thermodynamically more stable but kinetically less favored 3-iodo-2-methylbenzoic acid. Some methods also report the formation of di-iodinated species. Recent advancements, such as the use of microporous zeolite catalysts, have shown to significantly improve the selectivity towards the desired 5-iodo isomer, resulting in very high purity of the final product after crystallization.[1]
Sandmeyer Reaction: This method offers an alternative route that can provide high regioselectivity, as the position of the iodo group is predetermined by the starting amino-substituted benzoic acid. The reaction proceeds via diazotization of the amino group followed by displacement with iodide. While this method can produce a clean product, the multi-step nature and the potential for side reactions during diazotization, such as the formation of biaryl impurities and phenolic byproducts, can affect the overall yield and purity.[2]
Esterification of 5-iodo-2-methylbenzoic Acid
The final step in the synthesis of this compound is the esterification of 5-iodo-2-methylbenzoic acid. A common and effective method is the Fischer-Speier esterification.
Byproducts of Esterification: The primary "byproduct" in this step is typically unreacted 5-iodo-2-methylbenzoic acid. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of methanol or removing the water formed during the reaction. If harsh conditions (e.g., very high temperatures) are used, other side reactions such as decarboxylation or ether formation (from the alcohol) could potentially occur, but these are generally minor with standard protocols.
Experimental Protocols
Protocol 1: Direct Iodination of o-Toluic Acid with Zeolite Catalyst
This protocol is based on a patented method demonstrating high selectivity.[1]
-
Reaction Setup: To a flask equipped with a stirrer and a reflux condenser, add o-toluic acid, acetic acid, acetic anhydride, iodine (I₂), iodic acid (HIO₃), and H-β-form zeolite.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the zeolite catalyst.
-
Crystallization: Cool the filtrate to induce crystallization of the 5-iodo-2-methylbenzoic acid. Collect the crystals by filtration.
-
Purification: Wash the crystals with a suitable solvent (e.g., cold acetic acid or water) and dry to obtain the purified product.
Protocol 2: Fischer-Speier Esterification of 5-iodo-2-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2-methylbenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction's completion by TLC or HPLC.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathways to this compound and associated byproducts.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
Comparison of catalysts for the synthesis of 5-methyl-2-(pyrimidin-2-yl) benzoic acid.
##Forging a Key Pharmaceutical Intermediate: A Comparative Guide to Catalysts for 5-methyl-2-(pyrimidin-2-yl)benzoic acid Synthesis
A critical building block in the development of novel therapeutics, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, necessitates efficient and high-yielding synthetic routes. This guide provides a comparative analysis of catalytic systems employed in its synthesis, offering researchers and drug development professionals objective data to inform their catalyst selection. The primary focus is on a documented Negishi cross-coupling reaction, with additional context provided by related Suzuki-Miyaura cross-coupling methodologies for structurally similar compounds.
The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is a key step in the production of various active pharmaceutical ingredients. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide delves into the performance of a specific palladium catalyst used in a Negishi cross-coupling reaction for this target molecule and presents data from Suzuki-Miyaura couplings of similar substrates to offer a broader perspective on potential catalytic approaches.
Catalyst Performance Comparison
A direct comparison of catalysts for the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid is currently limited by the available literature. However, a highly effective method has been reported utilizing a Negishi cross-coupling reaction. To provide a comparative context, data from Suzuki-Miyaura reactions for the synthesis of analogous 2-(pyrimidin-2-yl)benzoic acid derivatives are included.
| Catalyst System | Coupling Reaction | Substrates | Yield (%) | Temperature (°C) | Time (h) | Key Observations |
| PdCl₂(PPh₃)₂ | Negishi | 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine | 78.4 [1] | 55 [1] | 14 [1] | Optimized for the direct synthesis of the target molecule. [1] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | 5-89 | 65-100 | Not Specified | Effective for a range of substrates, yield is substrate-dependent. |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Moderate to Good | 90 | 18 | Demonstrates the utility of this common catalyst in coupling reactions involving substituted pyridines and pyrimidines. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on the successful synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid and a general procedure for related Suzuki-Miyaura couplings.
Protocol 1: Negishi Cross-Coupling Synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid using PdCl₂(PPh₃)₂[1]
This one-pot synthesis utilizes a Negishi cross-coupling reaction.
Materials:
-
2-bromo-5-methylbenzoic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
2-chloropyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Appropriate anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of 2-bromo-5-methylbenzoic acid in an anhydrous solvent, add anhydrous zinc chloride powder.
-
Add the catalyst, PdCl₂(PPh₃)₂, with a molar ratio of 0.02 relative to the 2-bromo-5-methylbenzoic acid.
-
Add 2-chloropyrimidine at a molar ratio of 1.1:1 relative to the 2-bromo-5-methylbenzoic acid.
-
Heat the reaction mixture to 55°C and stir for 14 hours.
-
Upon completion, the reaction is worked up using standard procedures to isolate the 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
Protocol 2: General Suzuki-Miyaura Cross-Coupling for Synthesis of 2-Arylpyrimidine Derivatives
This generalized protocol is based on common practices for Suzuki-Miyaura reactions and can be adapted for the synthesis of various 2-(pyrimidin-2-yl)benzoic acid analogs.
Materials:
-
Aryl or heteroaryl halide (e.g., 2-bromopyrimidine derivative)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography.
Experimental Workflow and Logic
The general workflow for the synthesis and catalyst comparison involves a series of sequential steps from reactant preparation to final product analysis.
Caption: General experimental workflow for the synthesis and catalyst comparison of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
References
A Comparative Guide to Alternative Iodinating Agents for 2-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into the aromatic ring of 2-methylbenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. While traditional methods often rely on molecular iodine with strong oxidizing agents, a range of alternative reagents offer distinct advantages in terms of selectivity, reaction conditions, and safety profiles. This guide provides an objective comparison of key alternative iodinating agents for 2-methylbenzoic acid, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Iodinating Agents
The choice of an iodinating agent significantly impacts the yield, regioselectivity, and scalability of the reaction. Below is a summary of the performance of several common and alternative agents in the iodination of 2-methylbenzoic acid.
| Iodinating Agent/System | Key Advantages | Typical Yields | Regioselectivity | Key Disadvantages |
| I₂ / Oxidizing Agent | Cost-effective, readily available reagents. | 52-89% (crude/isolated) | Mixture of isomers (e.g., 3-iodo, 5-iodo, and di-iodo).[1][2][3][4] | Often requires harsh conditions, can lead to over-iodination and purification challenges.[1][2][3] |
| N-Iodosuccinimide (NIS) | Milder reaction conditions, improved regioselectivity with acid catalysts.[5][6][7] | High yields (often >85%).[8][9] | Can be tuned with an appropriate catalyst to favor specific isomers.[5][10] | Higher reagent cost compared to I₂. |
| Iridium (Ir) Catalysis | Excellent ortho-selectivity, very mild reaction conditions, high functional group tolerance.[10][11][12] | Very high yields (often >90%).[10][13] | Highly selective for the ortho position (C6).[10][11] | High cost of the iridium catalyst. |
| Palladium (Pd) Catalysis | Good ortho-selectivity, can be performed in aqueous media ("green chemistry").[14] | Moderate to excellent yields. | Primarily directs to the ortho position.[14] | Catalyst and ligand sensitivity, potential for side reactions.[15][16][17] |
Experimental Protocols
Direct Iodination with Iodine and Potassium Persulfate
This method represents a classical approach to the iodination of 2-methylbenzoic acid.
Reaction Scheme:
-
In a reaction flask under a nitrogen atmosphere, add acetic acid (200 g), water (20 g), and concentrated sulfuric acid (20 g) at room temperature.
-
Stir the mixture until uniform, then add 2-methylbenzoic acid (49 g, 0.36 mol) and potassium persulfate (50 g).
-
Add iodine (38 g, 0.15 mol) to the mixture.
-
Stir for 30 minutes, then slowly raise the temperature to 50°C and maintain for 1 hour.
-
Increase the temperature to 70°C and hold for 2 hours, then raise to 90°C and maintain for 3-4 hours until the color of iodine disappears.
-
Cool the reaction mixture to 15-20°C to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Expected Outcome:
This reaction typically yields a mixture of isomers. A representative product distribution is approximately 80% 5-iodo-2-methylbenzoic acid, 11% 3-iodo-2-methylbenzoic acid, and less than 1% 3,5-diiodo-2-methylbenzoic acid, with around 8% unreacted 2-methylbenzoic acid.[2] The crude yield is reported to be around 70%.[2]
N-Iodosuccinimide (NIS) with Catalytic Trifluoroacetic Acid
NIS, activated by a catalytic amount of a strong acid, offers a milder and more regioselective alternative to traditional methods.[5][6]
Reaction Scheme:
-
Dissolve 2-methylbenzoic acid (1 mmol) in acetonitrile (ACN, 5 mL).
-
Add N-Iodosuccinimide (NIS) (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
This method generally provides high yields of the mono-iodinated product. The regioselectivity is influenced by the electronic and steric effects of the substituents on the aromatic ring.[5]
Iridium-Catalyzed ortho-Iodination
This state-of-the-art method provides exceptional ortho-selectivity under remarkably mild conditions.[10][13]
Reaction Scheme:
Procedure: [10]
-
To a vial, add 2-methylbenzoic acid (0.2 mmol), [IrCp*I₂]₂ (0.005 mmol, 2.5 mol%), and N-iodosuccinimide (NIS) (0.24 mmol).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1.0 mL).
-
Stir the mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Outcome:
This protocol is reported to give excellent yields (often >90%) of the exclusively ortho-iodinated product, 6-iodo-2-methylbenzoic acid, with high selectivity over other isomers.[10] The reaction is tolerant of air and moisture.[10]
Visualizing Reaction Pathways and Workflows
Iodination of 2-Methylbenzoic Acid: A Comparison of Pathways
The following diagram illustrates the different synthetic routes to iodinated 2-methylbenzoic acid discussed in this guide.
Caption: Comparative pathways for the iodination of 2-methylbenzoic acid.
General Experimental Workflow for Product Isolation and Purification
The following diagram outlines a typical workflow for the isolation and purification of the iodinated product following the reaction.
Caption: A generalized workflow for the workup and purification of iodinated products.
Conclusion
The selection of an appropriate iodinating agent for 2-methylbenzoic acid is a critical decision that depends on the desired outcome, available resources, and scalability requirements. For cost-effective, large-scale synthesis where isomer separation is feasible, traditional direct iodination with molecular iodine and an oxidizing agent remains a viable option. For applications demanding high regioselectivity and milder conditions, N-iodosuccinimide, particularly in conjunction with an acid catalyst, offers a significant improvement. For unparalleled ortho-selectivity and functional group tolerance, iridium-catalyzed C-H activation stands out as the premier, albeit more costly, method. Palladium catalysis also presents a promising avenue for selective ortho-iodination, with the added benefit of compatibility with aqueous media. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
- 1. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220 [data.epo.org]
- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
Purity Comparison of Commercially Available Methyl 5-iodo-2-methylbenzoate: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized products. This guide provides a framework for the comparative analysis of commercially available Methyl 5-iodo-2-methylbenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of public, head-to-head comparative data from suppliers, this guide outlines a comprehensive experimental protocol to enable end-users to perform their own independent purity assessment.
Executive Summary
This guide details a multi-pronged analytical approach to quantitatively assess and compare the purity of this compound obtained from different commercial vendors. The primary analytical techniques proposed are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers or residual solvents. The subsequent sections provide detailed experimental protocols, data presentation templates, and a visual representation of the analytical workflow.
Comparative Purity Data
The following table is a template for summarizing the quantitative purity data obtained from the analysis of this compound from various suppliers. Researchers can populate this table with their own experimental findings.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | Major Impurity 1 (GC-MS, %) | Major Impurity 2 (GC-MS, %) | Residual Solvents (¹H NMR, ppm) |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Experimental Protocols
A rigorous and standardized experimental approach is crucial for obtaining reliable and comparable purity data. The following protocols are recommended:
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
-
Objective: To determine the percentage purity of this compound by area normalization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient Program:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 95% acetonitrile / 5% water over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Objective: To identify volatile and semi-volatile impurities.
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure and identify the presence of isomers or residual solvents.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Verify the expected chemical shifts and coupling constants for this compound. Integrate the peaks to check for the correct proton ratios. Look for peaks corresponding to common residual solvents.
-
-
¹³C NMR:
-
Procedure: Use the same sample as for ¹H NMR.
-
Analysis: Confirm the presence of the expected number of carbon signals.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process for the purity comparison.
Caption: Experimental workflow for the comparative purity analysis of this compound.
This structured approach ensures that the comparison between different commercial sources is both fair and scientifically rigorous, empowering researchers to make informed decisions about the procurement of this important chemical intermediate.
Safety Operating Guide
Proper Disposal of Methyl 5-iodo-2-methylbenzoate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-iodo-2-methylbenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures to mitigate risks associated with this compound.
This compound is an organic iodine compound that requires careful handling and disposal due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Proper disposal is crucial to prevent harm to human health and the environment.
Immediate Safety and Handling
Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile gloves, and safety glasses or goggles[2]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2]. An eyewash station and safety shower should be readily accessible[2].
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[3].
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[3][4].
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[3][4].
Quantitative Safety Data
The following table summarizes the key safety and physical properties of this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | PubChem[1] |
| Molecular Weight | 276.07 g/mol | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Physical State | Solid or Liquid (check specific product information) | - |
| Stability | Stable under normal conditions | Fisher Sci[3][4] |
Step-by-Step Disposal Protocol
The primary recommended disposal method for organic iodine compounds like this compound is incineration at a licensed hazardous waste facility[5]. Do not dispose of this chemical down the drain or in regular solid waste[6].
Experimental Protocol: Preparing for Disposal
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent materials) in a dedicated, properly labeled, and sealed hazardous waste container[2][6].
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and be shatter-resistant[2].
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Arranging for Pickup:
Note on Aqueous Solutions: While chemical neutralization with a reducing agent like sodium thiosulfate is a common method for aqueous solutions containing elemental iodine[5][8], this is not the primary recommended method for an organic compound like this compound. The preferred method is incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C9H9IO2 | CID 25067352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. disposecleverly.com [disposecleverly.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Methyl 5-iodo-2-methylbenzoate
This document provides immediate, essential safety and logistical information for the handling of Methyl 5-iodo-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system[1]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the Safety Data Sheet.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[3] |
| Lab Coat | Flame-resistant and chemical-resistant.[3] | |
| Clothing | Protective work clothing. Avoid polyester or acrylic fabrics.[4] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A full-face respirator may be necessary.[1][2] Recommended filter type: Organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for safety and experimental integrity.
-
Preparation:
-
Weighing and Dispensing:
-
Reaction Setup and Execution:
-
Post-Procedure and Decontamination:
-
Allow all equipment to cool to room temperature inside the fume hood.[5]
-
Quench any reactive materials before cleaning glassware.[5]
-
Decontaminate surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[5]
-
Remove PPE in the correct sequence to prevent self-contamination.[5]
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If not breathing, give artificial respiration.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[6] |
| Spill | For small spills within a fume hood, use an inert absorbent material. Collect the contaminated material and place it in a designated hazardous waste container. For large spills, evacuate the area and follow institutional emergency procedures.[5][7] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Classification: this compound is a halogenated organic compound.[8][9]
-
Waste Segregation:
-
Collect all waste containing this chemical, including unused product, reaction residues, and contaminated materials, in a designated "halogenated organic waste" container.[7][8]
-
Do not mix halogenated waste with non-halogenated organic waste.[10][11] The disposal of halogenated solvents can be significantly more expensive.[9][11]
-
Ensure waste containers are properly labeled with "Hazardous Waste" and the chemical contents.[7][10]
-
-
Container Management:
-
Final Disposal:
Workflow for Handling and Disposal
Caption: Logical workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. calibrechem.com [calibrechem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
